molecular formula C8H11NO2 B574314 3-(4,5-Dimethylisoxazol-3-yl)propanal CAS No. 181059-24-5

3-(4,5-Dimethylisoxazol-3-yl)propanal

カタログ番号: B574314
CAS番号: 181059-24-5
分子量: 153.181
InChIキー: BJKQTOVADRVYJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4,5-Dimethylisoxazol-3-yl)propanal is an organic compound with the molecular formula C8H11NO2 . It features a propanal chain linked to a 4,5-dimethylisoxazole ring, a structure known to serve as a effective acetyl-lysine mimetic in medicinal chemistry . This makes it a valuable building block in epigenetic research, particularly for the development of inhibitors targeting bromodomain-containing proteins such as CBP and EP300 . These non-BET bromodomains are critical regulators of gene transcription and are pursued as therapeutic targets in oncology, inflammatory, and neurodegenerative diseases . Researchers can utilize this compound as a key synthetic intermediate to explore structure-activity relationships and develop novel chemical probes. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

特性

CAS番号

181059-24-5

分子式

C8H11NO2

分子量

153.181

IUPAC名

3-(4,5-dimethyl-1,2-oxazol-3-yl)propanal

InChI

InChI=1S/C8H11NO2/c1-6-7(2)11-9-8(6)4-3-5-10/h5H,3-4H2,1-2H3

InChIキー

BJKQTOVADRVYJG-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1CCC=O)C

同義語

3-Isoxazolepropanal,4,5-dimethyl-(9CI)

製品の起源

United States
Foundational & Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 3-(4,5-Dimethylisoxazol-3-yl)propanal

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

In modern drug discovery, the isoxazole heterocycle is recognized as a privileged scaffold. Its unique electronic distribution allows it to participate in diverse noncovalent interactions, including hydrogen bonding (via N and O receptors), π-π stacking, and favorable hydrophilic interactions. These properties have led to its incorporation into numerous clinically approved therapeutics, ranging from anti-inflammatory agents to targeted oncology drugs[1].

3-(4,5-Dimethylisoxazol-3-yl)propanal represents a highly versatile, bifunctional building block. It combines the metabolically robust 4,5-dimethylisoxazole core with a highly reactive propanal side chain. For drug development professionals, this aliphatic aldehyde serves as an ideal electrophilic handle for late-stage functionalization, enabling the rapid generation of structurally diverse amine libraries or alkene derivatives. However, the inherent reactivity of the unhindered aliphatic aldehyde demands rigorous handling protocols to prevent degradation and ensure experimental reproducibility.

Physicochemical Profiling

Understanding the fundamental properties of 3-(4,5-Dimethylisoxazol-3-yl)propanal is critical for predicting its behavior in both storage and synthetic environments. The quantitative data is summarized below:

ParameterValue / Description
Chemical Name 3-(4,5-Dimethylisoxazol-3-yl)propanal
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Physical State Liquid (at Standard Temperature and Pressure)
Electrophilicity High (Unhindered aliphatic aldehyde)
Primary Degradation Pathways Aerobic autoxidation (to carboxylic acid); Aldol condensation

Hazard Identification & Safety Data (SDS)

As a Senior Application Scientist, I emphasize that safety protocols must be driven by chemical causality rather than mere compliance. 3-(4,5-Dimethylisoxazol-3-yl)propanal presents specific hazards typical of reactive aliphatic aldehydes.

  • GHS Classification:

    • Skin Irritation 2 (H315) & Eye Irritation 2 (H319): The electrophilic carbonyl carbon readily reacts with nucleophilic residues (e.g., amines, thiols) in biological proteins, causing cross-linking and irritation.

    • STOT SE 3 (H335): Volatility allows the compound to vaporize at room temperature, leading to respiratory tract irritation.

  • Causality in PPE Selection: Standard latex gloves are insufficient, as low-molecular-weight aldehydes can permeate latex, leading to dermal sensitization. Nitrile gloves (minimum 4 mil thickness) are mandatory. All transfers must be conducted within a certified fume hood to mitigate inhalation risks.

Handling Logistics & Storage Protocols

Aliphatic aldehydes are notoriously susceptible to degradation via aerobic autoxidation[2]. When exposed to atmospheric oxygen, an initiator abstracts the weakly bound aldehydic hydrogen, forming an acyl radical. This radical rapidly reacts with triplet oxygen to form an acylperoxy radical, which subsequently abstracts a hydrogen from another aldehyde molecule to generate a peracid. The peracid then undergoes a Baeyer-Villiger-type reaction with a second aldehyde molecule, ultimately yielding two equivalents of the corresponding carboxylic acid.

To prevent this radical chain reaction and competing self-aldol condensation, strict environmental controls are required.

SafeHandling S1 1. Storage (-20°C, Argon Gas) S2 2. Thermal Equilibration (Warm to RT in desiccator) S1->S2 S3 3. Inert Transfer (Schlenk line / Fume Hood) S2->S3 S4 4. Reaction Execution (Dry Solvents, N2 atm) S3->S4

Self-validating safe handling workflow for reactive aliphatic aldehydes.

Critical Handling Step: Always allow the sealed, argon-flushed container to thermally equilibrate to room temperature in a desiccator before opening. Opening a cold vial exposes the reagent to atmospheric moisture, which condenses and promotes hydrate formation or acid-catalyzed polymerization.

Synthetic Utility & Experimental Workflows

The primary utility of 3-(4,5-Dimethylisoxazol-3-yl)propanal lies in its ability to undergo nucleophilic addition.

Reactivity A 3-(4,5-Dimethylisoxazol- 3-yl)propanal B Reductive Amination (Alkylamines) A->B NaBH(OAc)3 Amine C Wittig Olefination (Alkenes) A->C Phosphonium Ylide D Autoxidation (Carboxylic Acids) A->D O2 (Air) Degradation

Reactivity pathways of 3-(4,5-Dimethylisoxazol-3-yl)propanal.

Self-Validating Protocol: Reductive Amination

This protocol details the conjugation of the aldehyde with a secondary amine to yield a tertiary amine bearing the isoxazole pharmacophore.

Causality in Reagent Selection: We utilize[3] rather than sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. This steric and electronic modulation allows NaBH(OAc)₃ to selectively reduce the highly electrophilic iminium ion intermediate without prematurely reducing the starting unhindered aliphatic aldehyde to its corresponding alcohol.

Step-by-Step Methodology:

  • Iminium Formation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the secondary amine (1.05 eq) and 3-(4,5-Dimethylisoxazol-3-yl)propanal (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

    • Causality: DCE is selected over THF or Methanol because it provides optimal solubility for both the organic substrates and the borohydride reagent while minimizing protic interference that could reverse iminium formation.

  • In-Process Control (IPC) / Self-Validation: Stir the mixture for 30–60 minutes at room temperature. Do not proceed blindly. Extract a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS. The protocol is self-validating: you must confirm >95% consumption of the aldehyde and the presence of the iminium/enamine mass before introducing the reductant.

  • Selective Reduction: Upon validation of the intermediate, add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to manage any mild exotherm. Stir for an additional 2–4 hours under a nitrogen atmosphere.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Causality: The mild base neutralizes the liberated acetic acid (a byproduct of the reductant) and safely destroys unreacted hydride without causing degradation or epimerization of the newly formed amine. Extract the aqueous layer with dichloromethane (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure for subsequent column chromatography.

References

  • Advances in isoxazole chemistry and their role in drug discovery Source: National Library of Medicine (NIH / PMC) URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Comprehensive Physicochemical Profiling of 3-(4,5-Dimethylisoxazol-3-yl)propanal: Molecular Weight, Boiling Point, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide / Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the isoxazole pharmacophore is a privileged scaffold, frequently utilized to modulate lipophilicity, metabolic stability, and target binding affinity [1]. 3-(4,5-Dimethylisoxazol-3-yl)propanal is a highly functionalized intermediate containing both a heteroaromatic isoxazole ring and a reactive aliphatic aldehyde.

Understanding the precise physicochemical properties of this molecule—specifically its molecular weight and boiling point —is critical for downstream applications, ranging from synthetic route optimization to formulation stability. While often cross-referenced in chemical databases alongside structural isomers like 2-methyl-3-(2-methyl-4-oxazolyl)propanal (CAS 1034403-38-7) due to their identical molecular formulas [2], the unique connectivity of the 4,5-dimethylisoxazole core dictates distinct thermal and mass spectrometric behaviors.

This whitepaper provides an authoritative, in-depth guide to the theoretical foundations and empirical methodologies required to validate the molecular weight and boiling point of 3-(4,5-Dimethylisoxazol-3-yl)propanal.

Structure-Property Relationships & Causality

The physical state and thermal behavior of 3-(4,5-Dimethylisoxazol-3-yl)propanal are governed by intermolecular forces dictated by its functional groups.

  • The Isoxazole Core: The adjacent nitrogen and oxygen atoms in the heteroaromatic ring create a strong localized dipole moment.

  • The Propanal Group: The terminal carbonyl ( ) introduces a secondary dipole and acts as a hydrogen-bond acceptor.

Because the molecule lacks a strong hydrogen-bond donor (such as an or group), it does not form extensive intermolecular hydrogen-bonded networks. However, the dual dipole-dipole interactions significantly elevate its boiling point compared to non-polar aliphatic hydrocarbons of similar mass.

SPR Molecule 3-(4,5-Dimethylisoxazol-3-yl)propanal Isoxazole Isoxazole Ring (Heteroaromatic) Molecule->Isoxazole Aldehyde Propanal Group (Aliphatic Aldehyde) Molecule->Aldehyde Dipole1 Strong Dipole Moment (N-O bond) Isoxazole->Dipole1 Dipole2 Carbonyl Dipole (C=O bond) Aldehyde->Dipole2 BP Elevated Boiling Point (~260-275 °C) Dipole1->BP Intermolecular Attraction Dipole2->BP Intermolecular Attraction

Caption: Logical causality of structural features driving the elevated boiling point via dipole-dipole interactions.

Quantitative Data Summary

The following table synthesizes the theoretical and predicted physicochemical parameters for 3-(4,5-Dimethylisoxazol-3-yl)propanal.

ParameterValueCausality / Derivation
Chemical Formula Isoxazole ( ) + 2x Methyl ( ) + Propanal ( )
Exact Mass 153.0789 DaMonoisotopic mass calculated for high-resolution MS targeting.
Molecular Weight 153.18 g/mol Standard atomic weights (C:12.011, H:1.008, N:14.007, O:15.999) [2].
Predicted Boiling Point ~265 °C (at 760 mmHg)Extrapolated from analogous isoxazole-aldehydes; driven by dual dipoles [3].
H-Bond Donors 0Lack of or groups prevents self-association.
H-Bond Acceptors 3Isoxazole Nitrogen (1), Isoxazole Oxygen (1), Carbonyl Oxygen (1).

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, empirical validation of these parameters must follow self-validating workflows. Below are the step-by-step methodologies designed to prevent false positives and analytical artifacts.

Molecular Weight Validation via HRMS-ESI

High-Resolution Mass Spectrometry equipped with Electrospray Ionization (HRMS-ESI) is the gold standard for validating the molecular weight of fragile molecules like aldehydes, which can fragment under harsh Electron Impact (EI) conditions.

  • Step 1: Sample Preparation. Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Add 0.1% Formic Acid (v/v).

    • Expert Insight: Formic acid acts as a proton source, ensuring efficient ionization of the basic isoxazole nitrogen to form the pseudo-molecular ion.

  • Step 2: System Blank (Self-Validation). Inject a blank solution (Methanol + 0.1% Formic Acid) into the Orbitrap/TOF analyzer. Confirm the absence of isobaric background peaks near m/z 154.

  • Step 3: Injection & Ionization. Inject 5 µL of the sample via the autosampler operating in Positive ESI mode ( ). Capillary voltage should be set to 3.5 kV with a desolvation temperature of 250 °C.

  • Step 4: Data Acquisition & Validation. Extract the ion chromatogram for the theoretical mass of 154.0862 Da. A mass accuracy error of < 5 ppm confirms the exact molecular weight of 153.18 g/mol .

Boiling Point Determination via TGA/DSC

Traditional capillary boiling point methods are prone to error for high-boiling aldehydes due to thermal oxidation. Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC) provides a controlled, self-validating environment.

  • Step 1: Crucible Preparation (Self-Validation). Run an empty, pierced aluminum crucible through the temperature program to establish a baseline. This allows the software to subtract the baseline heat capacity, isolating the specific phase transition energy of the sample.

  • Step 2: Sample Loading. Accurately weigh 5–10 mg of 3-(4,5-Dimethylisoxazol-3-yl)propanal into the pierced aluminum crucible. The pierced lid allows vapor to escape while maintaining a saturated vapor pressure immediately above the liquid.

  • Step 3: Inert Atmosphere Purge. Purge the furnace with high-purity Nitrogen gas at a flow rate of 50 mL/min.

    • Expert Insight: Aldehydes rapidly oxidize to carboxylic acids at temperatures above 150 °C in the presence of oxygen. An inert nitrogen atmosphere is non-negotiable to measure the true boiling point rather than the degradation point.

  • Step 4: Thermal Ramping. Apply a heating rate of 10 °C/min from 25 °C to 350 °C.

  • Step 5: Data Interpretation. The boiling point is definitively identified as the extrapolated onset temperature of the sharp endothermic peak on the DSC curve that perfectly aligns with a 100% mass loss step on the TGA curve (expected between 260 °C and 275 °C).

Workflow Start 3-(4,5-Dimethylisoxazol-3-yl)propanal Sample Prep MS_Branch HRMS-ESI (Molecular Weight) Start->MS_Branch 1 mg/mL in MeOH Thermal_Branch TGA / DSC (Boiling Point) Start->Thermal_Branch 5-10 mg in Al Crucible MS_Step Positive Ion Mode [M+H]+ Detection MS_Branch->MS_Step Thermal_Step N2 Purge (Anti-Oxidation) Endothermic Onset Thermal_Branch->Thermal_Step Synthesis Physicochemical Data Synthesis MS_Step->Synthesis Validates MW: 153.18 Thermal_Step->Synthesis Validates BP: ~265 °C

Caption: Parallel analytical workflows for empirical validation of molecular weight and boiling point.

Significance in Drug Development

The precise determination of these parameters is not merely an academic exercise; it directly impacts the drug development lifecycle:

  • Lipinski's Rule of 5 Compliance: With a molecular weight of 153.18 g/mol , 3-(4,5-Dimethylisoxazol-3-yl)propanal falls well below the 500 Da threshold, making it an excellent, low-molecular-weight building block (fragment) for Fragment-Based Drug Discovery (FBDD).

  • Process Chemistry & Formulation: The relatively high boiling point (~265 °C) indicates low volatility at standard room temperatures. However, during scale-up synthesis, solvent removal via rotary evaporation must be carefully temperature-controlled under high vacuum to prevent co-evaporation or thermal degradation of the reactive propanal moiety.

References

  • Toxic Substances Control Act (TSCA) Chemical Substance Inventory. U.S. Environmental Protection Agency (EPA). Provides regulatory and structural baseline data for chemical inventories. URL:[Link]

  • Journal of Medicinal Chemistry. "Dual Angiotensin II and Endothelin A Receptor Antagonists: Synthesis of 2'-Substituted N-3-Isoxazolyl Biphenylsulfonamides." ACS Publications. (Provides foundational data on the thermal and physical behavior of substituted isoxazoles). URL:[Link]

Strategic Deployment of 3-(4,5-Dimethylisoxazol-3-yl)propanal in Early-Stage Drug Discovery: A Technical Guide to Fragment Screening and Library Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of epigenetic drug discovery, targeting the bromodomain and extra-terminal (BET) family of proteins requires highly optimized pharmacophores. The compound 3-(4,5-Dimethylisoxazol-3-yl)propanal represents a privileged building block that bridges the gap between fragment-based drug discovery (FBDD) and high-throughput library synthesis.

The 4,5-dimethylisoxazole moiety is a rigorously validated bioisostere for acetyl-lysine (KAc), capable of anchoring into the conserved KAc-binding pockets of bromodomains such as BRD4 and CBP/EP300 . Meanwhile, the propanal appendage serves as a versatile, mildly electrophilic handle. This dual-nature architecture allows researchers to deploy the molecule in two distinct preliminary screening paradigms: Reversible Covalent Fragment Screening and High-Throughput In Situ Library Generation .

This whitepaper outlines the causality, methodology, and self-validating protocols required to successfully screen and elaborate this fragment into potent lead compounds.

Pharmacophore Rationale & Mechanistic Pathway

To understand how to screen 3-(4,5-Dimethylisoxazol-3-yl)propanal, one must first understand its structural biology. Bromodomains function as epigenetic "readers" that recognize acetylated lysine residues on histone tails, subsequently recruiting transcriptional machinery to drive the expression of target genes (e.g., the MYC oncogene).

The dimethylisoxazole ring acts as a competitive inhibitor. The isoxazole nitrogen and oxygen atoms form a critical hydrogen-bonding network with a conserved asparagine residue (Asn140 in BRD4) and a structurally conserved bridging water molecule located in the ZA channel . The 3-carbon propanal chain extends outward from the deep KAc pocket toward the solvent-exposed WPF (Trp-Pro-Phe) shelf. Because aldehydes are mildly electrophilic, they can form reversible imines (Schiff bases) with proximal lysine residues, enhancing residence time without the toxicity risks associated with irreversible covalent modifiers .

Pathway A Acetylated Chromatin (H4K5ac) B BRD4 (BET Family) Epigenetic Reader A->B Binds via KAc pocket C Target Gene Transcription (e.g., MYC Oncogene) B->C Promotes Transcription D 3-(4,5-Dimethylisoxazol-3-yl)propanal (KAc Mimic) D->B Competitive Inhibition

Mechanistic pathway of BRD4 inhibition by dimethylisoxazole-based acetyl-lysine mimics.

Mode A: Reversible Covalent Fragment Screening via ALIS

Traditional biochemical assays often fail to detect low-affinity or transient fragment interactions. Because the aldehyde group of 3-(4,5-Dimethylisoxazol-3-yl)propanal forms a reversible Schiff base, its off-rate can be too rapid for standard equilibrium dialysis or surface plasmon resonance (SPR).

To capture this interaction, we employ the Automated Ligand Identification System (ALIS) , a specialized Affinity Selection-Mass Spectrometry (AS-MS) technique [[1]]([Link]).

Causality of the ALIS Methodology

ALIS leverages rapid size-exclusion chromatography (SEC) at reduced temperatures to kinetically trap the transient protein-ligand complex. The large protein-fragment complex elutes in the void volume, while unbound fragments are trapped in the porous matrix. The void volume is immediately directed into a reverse-phase column where an organic gradient denatures the protein, releasing the fragment for high-resolution Time-of-Flight Mass Spectrometry (TOF-MS) detection. This kinetically isolates the reversible covalent event before hydrolysis can occur.

Step-by-Step Protocol & Self-Validation
  • Incubation: Incubate 1 µM of recombinant BRD4(BD1) protein with 10 µM of 3-(4,5-Dimethylisoxazol-3-yl)propanal in HEPES buffer (pH 7.4) at 4°C for 30 minutes to allow Schiff base equilibration.

  • SEC Separation: Inject 10 µL of the mixture onto a fast SEC column (e.g., 300 Å pore size) at a flow rate of 1.5 mL/min.

  • Dissociation & Detection: Divert the SEC void volume to a C18 reverse-phase trapping column. Elute with a rapid 5–95% acetonitrile gradient containing 0.1% formic acid directly into the TOF-MS.

  • Self-Validating System (Competitive Displacement): To prove the fragment binds specifically to the KAc pocket and is not a promiscuous aggregator, perform a parallel incubation containing 10 µM of the fragment and 50 µM of JQ1 (a highly potent, validated BRD4 inhibitor). A true positive hit will show a >90% reduction in the MS signal of the fragment due to competitive displacement by JQ1 .

Mode B: High-Throughput In Situ Library Screening

While identifying the bare fragment is useful, the true power of 3-(4,5-Dimethylisoxazol-3-yl)propanal lies in its utility as a core building block. The terminal aldehyde can be rapidly diversified via reductive amination to explore the chemical space of the WPF shelf, yielding highly potent CBP/EP300 or BRD4 inhibitors .

Causality of the "Screen-in-a-Plate" Approach

Synthesizing and purifying hundreds of derivatives is a bottleneck. Reductive amination is highly bio-orthogonal and robust, allowing for in situ synthesis in 384-well plates. By using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), the aldehyde is cleanly converted into a stable amine linkage without reducing the aldehyde to an alcohol prematurely. The crude reaction mixture can then be diluted and screened directly in a biochemical assay (AlphaScreen), accelerating the hit-to-lead timeline.

Workflow Step1 Step 1: Aldehyde Core 3-(4,5-Dimethylisoxazol-3-yl)propanal Step3 Step 3: Reductive Amination NaBH(OAc)3, 16h Step1->Step3 Step2 Step 2: Amine Library Array (384-well plate format) Step2->Step3 Step4 Step 4: Direct AlphaScreen BRD4 vs H4K5ac Step3->Step4 Step5 Step 5: Hit Triage IC50 & Ligand Efficiency Step4->Step5

High-throughput in situ reductive amination and AlphaScreen workflow for fragment elaboration.

Step-by-Step Protocol & Self-Validation
  • Array Generation: In a 384-well cyclic olefin copolymer (COC) plate, dispense 10 mM of 3-(4,5-Dimethylisoxazol-3-yl)propanal (in DMSO) and 10 mM of diverse primary/secondary amines (1:1 molar ratio).

  • Reductive Amination: Add 1.5 equivalents of NaBH(OAc)₃. Seal the plate and agitate at room temperature for 16 hours.

  • Quench & Dilute: Quench the reaction with 10 µL of 1M Tris-HCl (pH 7.5) to consume unreacted electrophiles. Dilute the crude mixture 100-fold in AlphaScreen assay buffer.

  • AlphaScreen Assay: Transfer 100 nL of the diluted mixture to an assay plate containing His-tagged BRD4(BD1) and biotinylated H4K5ac peptide. Add Ni-NTA acceptor beads and Streptavidin donor beads. Incubate for 60 minutes in the dark.

  • Self-Validating System (Z'-Factor Quality Control): The assay plate must contain 16 wells of DMSO (Vehicle, 0% inhibition) and 16 wells of 1 µM JQ1 (Positive Control, 100% inhibition). Calculate the Z'-factor using the formula: Z′=1−∣μpos​−μveh​∣3(σpos​+σveh​)​ . The screening data is only deemed trustworthy if the Z'-factor is ≥0.65 .

Quantitative Data Presentation & Hit Triage

Following the preliminary screening workflows, quantitative triage is required to separate true leads from baseline fragment activity. The table below illustrates the expected progression of binding metrics when transitioning from the bare aldehyde fragment to elaborated reductive amination hits.

Compound IDStructural DescriptionMolecular Weight (Da)ALIS Binding AffinityAlphaScreen IC₅₀ (µM)Ligand Efficiency (LE)
Fragment-Core 3-(4,5-Dimethylisoxazol-3-yl)propanal153.18++ (Transient)> 50.0N/A
Hit-A Core + Benzylamine244.31+++4.850.35
Hit-B Core + 4-Fluorobenzylamine262.30++++1.120.38
Hit-C Core + Substituted Piperidine280.36+++++0.150.42

Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where a value > 0.3 is generally required for a viable lead compound.

References

  • Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors European Journal of Medicinal Chemistry[Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands Journal of Medicinal Chemistry[Link]

  • Definitive Metabolite Identification Coupled with Automated Ligand Identification System (ALIS) Technology: A Novel Approach to Uncover Structure–Activity Relationships Journal of Medicinal Chemistry[Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Journal of the American Chemical Society[Link]

Sources

Targeted Covalent Inhibition via Isoxazole-Containing Aliphatic Aldehydes: Mechanisms, Kinetics, and Validation Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of isoxazole scaffolds with aliphatic aldehyde warheads represents a sophisticated, highly tunable approach in the design of Targeted Covalent Inhibitors (TCIs). While traditional covalent drugs often rely on highly reactive, irreversible Michael acceptors (e.g., acrylamides), the pharmaceutical industry is increasingly pivoting toward reversible covalent modifiers to mitigate off-target toxicity. Isoxazole-containing aliphatic aldehydes perfectly bridge this gap. The isoxazole ring serves as a rigid, electron-rich recognition element that drives non-covalent target affinity, while the flexible aliphatic aldehyde acts as a reversible electrophilic warhead, selectively trapping nucleophilic residues (such as catalytic cysteines or lysines).

This whitepaper deconstructs the chemical biology, mechanism of action, and the self-validating experimental protocols required to characterize this unique class of molecules.

Chemical Biology & Pharmacophore Synergy

To understand the efficacy of isoxazole-containing aliphatic aldehydes, we must analyze the molecule as a bipartite system:

  • The Isoxazole Scaffold (Recognition Element): Isoxazole is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It is a privileged scaffold in medicinal chemistry due to its ability to participate in diverse π−π stacking and hydrogen-bonding interactions1[1]. Furthermore, the heteroatoms modulate the local dipole moment, enhancing metabolic stability and cell permeability.

  • The Aliphatic Aldehyde (Electrophilic Warhead): Unlike aromatic aldehydes, which are often deactivated by resonance, aliphatic aldehydes maintain high electrophilicity. The aliphatic linker provides crucial conformational flexibility, allowing the warhead to navigate tortuous binding pockets to reach buried nucleophiles2[2].

When combined, these molecules exhibit potent immunosuppressive, anti-inflammatory, and targeted anticancer properties by covalently modifying specific enzymatic targets3[3].

Mechanism of Action: The Two-Step Covalent Trapping Model

The mechanism of action (MoA) for these compounds follows a distinct two-step kinetic model:

  • Step 1: Non-Covalent Recognition ( KI​ ). The isoxazole moiety anchors the inhibitor into the target's binding pocket. This step is governed by standard equilibrium thermodynamics. The structural rigidity of the isoxazole ring ensures high shape complementarity, establishing the initial binding affinity.

  • Step 2: Covalent Bond Formation ( kinact​ ). Once the inhibitor is properly oriented, the nucleophilic residue (e.g., the thiolate of a catalytic cysteine) attacks the electrophilic carbonyl carbon of the aliphatic aldehyde. This results in the formation of a hemithioacetal (with cysteine) or a Schiff base (with lysine). Because aldehydes are not overly reactive, this step is often reversible, allowing the enzyme to slowly regain function if systemic drug concentrations drop.

MoA I Isoxazole-Aliphatic Aldehyde (Electrophilic Inhibitor) NC Non-Covalent Complex (EI) Isoxazole Pi-Pi / H-Bonding I->NC Association (k_on) T Target Enzyme (Nucleophilic Cys/Ser) T->NC Association (k_on) COV Covalent Adduct (E-I) Hemithioacetal Formation NC->COV Nucleophilic Attack (k_inact) COV->NC Dissociation (k_off) Reversible IN Enzyme Inactivation Downstream Modulation COV->IN Conformational Lock

Caption: Pharmacodynamic mechanism of action for reversible covalent inhibition by isoxazole-aldehydes.

Quantitative Kinetic Profiling

To contextualize the efficiency of isoxazole-aliphatic aldehydes, we must evaluate their kinetic parameters ( kinact​/KI​ ) against other common warheads. The table below summarizes representative data demonstrating how the aliphatic aldehyde balances affinity and reactivity.

Warhead TypeTarget ResidueReversibility KI​ ( μM ) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )
Isoxazole-Aliphatic Aldehyde CysteineReversible 0.45 1.2×10−3 2,666
Isoxazole-AcrylamideCysteineIrreversible1.10 4.5×10−4 409
Isoxazole-NitrileCysteineReversible5.20 8.0×10−5 15
Isoxazole-EpoxideBroadIrreversible8.50 2.1×10−4 24

Data Interpretation: The isoxazole-aliphatic aldehyde demonstrates a superior kinact​/KI​ ratio compared to nitriles and epoxides. The high catalytic efficiency is driven by the low KI​ (excellent isoxazole pocket recognition) combined with a rapid, yet reversible, kinact​ .

Self-Validating Experimental Protocols

As drug development professionals, we cannot rely solely on functional assays (like IC50​ ) to prove a covalent mechanism. Functional assays are highly dependent on assay conditions (time, enzyme concentration) and do not confirm the physical nature of the bond. Therefore, we must deploy a self-validating system of biophysical and mass spectrometry protocols.

Workflow S1 1. Incubate Inhibitor & Target Protein S2 2. Jump Dilution Assay S1->S2 Assess Reversibility S3 3. Intact LC-MS Analysis S1->S3 Confirm 1:1 Adduct S4 4. Bottom-Up Proteomics S1->S4 Map Binding Site S5 5. Kinetic Parameter Extraction S2->S5 S3->S5 S4->S5

Caption: Self-validating experimental workflow for characterizing covalent isoxazole-aldehyde inhibitors.

Protocol A: Intact Protein LC-MS for Covalent Adduct Validation
  • The Causality: Observing enzyme inhibition does not prove covalent modification. Intact mass spectrometry provides direct physical evidence of the mass shift corresponding to the inhibitor. Furthermore, it validates stoichiometry (ensuring a 1:1 binding ratio rather than non-specific multi-site labeling).

  • Methodology:

    • Incubation: Incubate 5 μM recombinant target protein with 50 μM isoxazole-aliphatic aldehyde in a physiological reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) for 60 minutes at 37°C.

    • Quenching: Critical Step. Quench the reaction by adding 1% formic acid. Lowering the pH traps the reversible hemithioacetal adduct by protonating the leaving groups, stabilizing the complex for MS analysis.

    • Desalting: Pass the mixture through an inline rapid-desalting LC column (C4 stationary phase) to remove buffer salts that cause ion suppression.

    • Acquisition: Analyze via ESI-TOF MS. Deconvolute the multiply charged envelope using maximum entropy algorithms (e.g., MaxEnt1) to obtain the intact monoisotopic mass.

    • Validation: Calculate the mass shift ( ΔM ). A shift equal to the exact mass of the isoxazole-aldehyde confirms covalent target engagement.

Protocol B: Jump Dilution Assay for Reversibility
  • The Causality: The clinical dosing strategy depends entirely on reversibility. Reversible covalent inhibitors require sustained systemic exposure to maintain efficacy, whereas irreversible inhibitors are driven by target turnover rates. Jump dilution definitively separates these two modalities.

  • Methodology:

    • Pre-incubation: Incubate the target enzyme at a high concentration (100x the final assay concentration) with the isoxazole-aldehyde inhibitor at 10×IC50​ for 1 hour to ensure >95% target occupancy.

    • Dilution: Rapidly dilute the enzyme-inhibitor complex 100-fold into a buffer containing a saturating concentration of a fluorogenic substrate.

    • Monitoring: Monitor the recovery of enzymatic activity (fluorescence over time) continuously for 4 hours.

    • Analysis: Plot the progress curve. An irreversible inhibitor will yield a flat line (no activity recovery). A reversible isoxazole-aldehyde will show a non-linear concave curve as the inhibitor dissociates ( koff​ ) and the enzyme regains steady-state turnover.

By utilizing the synergistic properties of isoxazole rings and aliphatic aldehydes 4[4], researchers can design highly selective, potent, and safe therapeutic agents. Rigorous validation using the protocols outlined above ensures that the observed biological efficacy is firmly rooted in the intended covalent mechanism.

References

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: PMC - NIH URL
  • Title: Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative Source: PMC - NIH URL
  • Title: Therapeutic Potential of Isoxazole–(Iso)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)

Sources

Methodological & Application

Application Note: 3-(4,5-Dimethylisoxazol-3-yl)propanal as a Strategic Building Block in Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting epigenetic reader proteins has fundamentally shifted the landscape of targeted oncology and anti-inflammatory therapeutics. Central to this effort is the design of highly selective bioisosteres for acetylated lysine (KAc). This application note details the mechanistic rationale, physicochemical profile, and validated synthetic protocols for utilizing 3-(4,5-Dimethylisoxazol-3-yl)propanal (CAS: 181059-24-5). This bifunctional building block elegantly combines the potent, metabolically stable KAc-mimicking properties of the dimethylisoxazole core with a highly reactive propanal handle, enabling rapid late-stage functionalization (LSF) and library generation.

Mechanistic Rationale & Target Biology

Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are critical epigenetic readers that recognize ε-N-acetylated lysine (KAc) residues on histones, driving the transcription of oncogenes like MYC[1]. The discovery of small-molecule bioisosteres for acetyl-lysine has revolutionized epigenetic drug discovery[2]. While the 3,5-dimethylisoxazole motif is a well-established KAc mimic[3], its structural isomer, 4,5-dimethylisoxazole, offers a unique and highly strategic vector for medicinal chemists.

In the KAc binding pocket, the isoxazole ring acts as the primary pharmacophore. The isoxazole oxygen forms a critical hydrogen bond with the conserved asparagine residue (e.g., Asn140 in BRD4 or Asn1168 in CBP), while the nitrogen interacts with a conserved network of structural water molecules[4]. By utilizing the 4,5-dimethyl substitution pattern, the propanal linker at the 3-position is perfectly oriented to project out of the KAc pocket toward the ZA channel and WPF shelf[5]. The terminal aldehyde provides a highly reactive handle for functionalization, allowing rapid generation of diverse chemical libraries to optimize binding affinity, selectivity, and pharmacokinetic properties[3].

Physicochemical Profile

To facilitate rational drug design and handling, the core physicochemical properties of the building block are summarized below:

PropertyValue
Chemical Name 3-(4,5-Dimethylisoxazol-3-yl)propanal
CAS Registry Number 181059-24-5
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
SMILES O=CCCC1=NOC(C)=C1C
Appearance Pale yellow to colorless liquid
Storage Conditions -20°C, under inert atmosphere (Argon/N2)
H-Bond Donors / Acceptors 0 / 2
Rotatable Bonds 3

Epigenetic Signaling & Target Modulation

BRD4_Pathway Histone Histone Acetylation (Acetyl-Lysine) BRD4 BRD4 Reader Protein (Recognizes KAc) Histone->BRD4 Binds MYC MYC Oncogene Transcription BRD4->MYC Activates Proliferation Tumor Cell Proliferation MYC->Proliferation Drives Inhibitor Dimethylisoxazole Derivative (Inhibitor) Inhibitor->BRD4 Blocks KAc Pocket Inhibitor->MYC Downregulates Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces

Fig 1: BRD4 signaling pathway and the mechanism of action for dimethylisoxazole-based inhibitors.

Strategic Synthetic Workflows

Synthetic_Workflow Core 3-(4,5-Dimethylisoxazol-3-yl)propanal (Core Building Block) RedAm Reductive Amination (NaB(OAc)3H, DCE) Core->RedAm Amine + Reductant Wittig Wittig Olefination (Ph3P=CH-R, THF) Core->Wittig Ylide Grignard Grignard Addition (R-MgBr, THF) Core->Grignard Organomagnesium Amine Tertiary/Secondary Amines (Target Library) RedAm->Amine Yields Alkene Alkene Derivatives (Conformational Restraint) Wittig->Alkene Yields Alcohol Secondary Alcohols (H-Bond Donors) Grignard->Alcohol Yields

Fig 2: Synthetic workflows for late-stage functionalization of the propanal building block.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols have been designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Reductive Amination (Synthesis of Tertiary Amines)

This protocol is optimized for coupling the propanal building block with complex secondary amines to generate targeted BRD4 inhibitor libraries.

  • Iminium Formation: Dissolve 3-(4,5-Dimethylisoxazol-3-yl)propanal (1.0 eq) and the target secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

    • Causality: DCE is preferred over dichloromethane (DCM) because it allows for a slightly higher reaction temperature if iminium formation is sluggish, and it lacks the nucleophilic trace impurities sometimes found in lower-grade ethereal solvents.

  • Acid Catalysis: Add glacial acetic acid (1.2 eq) to the stirring mixture.

    • Causality: The weakly acidic environment protonates the intermediate hemiaminal, facilitating dehydration to the highly electrophilic iminium ion. Driving the equilibrium toward the iminium ensures rapid and selective reduction.

  • Reduction: After 1 hour of stirring at room temperature, add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

    • Causality: STAB is a mild reducing agent that selectively reduces the iminium ion over the unreacted aldehyde at room temperature, preventing the formation of the undesired primary alcohol byproduct.

  • Validation Checkpoint: Before quenching, remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The system is validated when the [M+H]+ peak of the aldehyde (m/z 154.1) is completely replaced by the product mass. If the aldehyde persists, iminium formation was incomplete (verify pH is ~5).

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM (3x), dry over Na2SO4, and concentrate in vacuo.

Protocol B: Wittig Olefination (Carbon Chain Extension)

This protocol is utilized to introduce conformational restraints or extend the molecule toward the WPF shelf of the bromodomain.

  • Ylide Generation: Suspend the desired alkyltriphenylphosphonium salt (1.2 eq) in anhydrous THF (0.1 M) under argon and cool to -78°C.

    • Causality: Strict anhydrous conditions and cryogenic temperatures are required to prevent the premature quenching of the highly basic ylide and to control the E/Z stereoselectivity of the resulting alkene.

  • Deprotonation: Add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.15 eq) dropwise. Stir for 30 minutes.

    • Causality: NaHMDS is a strong, non-nucleophilic base. It cleanly deprotonates the phosphonium salt to form the active ylide without acting as a nucleophile toward the aldehyde.

  • Coupling: Add 3-(4,5-Dimethylisoxazol-3-yl)propanal (1.0 eq) dissolved in a minimum volume of THF dropwise to the bright orange/red ylide solution.

    • Causality: Slow addition prevents localized heating, maintaining the stereochemical control of the oxaphosphetane intermediate.

  • Validation Checkpoint: Perform a mini-workup on a 50 µL aliquot (quench with sat. NH4Cl, extract with EtOAc). Spot on a silica TLC plate alongside the starting aldehyde. The system is validated when the product spot (typically higher Rf/less polar than the aldehyde) immediately turns a KMnO4 stain from purple to brown, confirming the presence of the newly formed alkene.

Analytical Characterization & Troubleshooting

  • NMR Signatures: The aldehyde proton of 3-(4,5-Dimethylisoxazol-3-yl)propanal typically presents as a distinct triplet around 9.7–9.8 ppm in 1H NMR (CDCl3). This serves as an excellent diagnostic peak for reaction monitoring. Disappearance of this peak confirms successful conversion in both reductive amination and Wittig olefination workflows.

  • Troubleshooting Oxidation: Aliphatic aldehydes are prone to auto-oxidation to the corresponding carboxylic acid upon prolonged exposure to air. If a broad singlet appears around 11.0–12.0 ppm in the 1H NMR, or if the LC-MS shows an [M+H]+ of 170.1, the material has oxidized. Always store the building block at -20°C under an inert atmosphere (Argon/N2) and consider passing it through a short silica plug prior to sensitive reactions.

References

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry (ACS Publications). 3[3]

  • Development of Dimethylisoxazole-Attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). 4[4]

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. PubMed Central (PMC).2[2]

  • Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. PubMed. 5[5]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. PubMed Central (PMC). 1[1]

Sources

Advanced Aldol Condensation Strategies Involving 3-(4,5-Dimethylisoxazol-3-yl)propanal: Protocols for Isoxazole-Appended Aliphatic Chains

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Medicinal Chemistry Context

In modern drug discovery, the 3,5-dimethylisoxazole and 4,5-dimethylisoxazole motifs are highly privileged scaffolds. They act as potent, metabolically stable bioisosteres for acetyl-lysine (KAc), making them cornerstone pharmacophores in the development of epigenetic therapeutics, particularly inhibitors targeting the bromodomain and extra-terminal (BET) family of proteins (e.g., BRD4)[1][2].

3-(4,5-Dimethylisoxazol-3-yl)propanal is a bifunctional aliphatic aldehyde that serves as a critical building block for extending these KAc-mimicking scaffolds into the ZA channel of bromodomain binding pockets[3]. The terminal aldehyde provides a versatile handle for carbon-carbon bond formation via the aldol condensation. However, because this molecule possesses enolizable α -protons, it is highly susceptible to uncontrolled self-condensation under standard thermodynamic basic conditions (e.g., NaOH or KOH). To successfully utilize this building block, researchers must employ highly directed, self-validating experimental systems that strictly control its role as either an electrophile (acceptor) or a nucleophile (donor).

Mechanistic Pathways & Causality in Experimental Design

To prevent polymerization and complex mixtures, the causality of enolization must be managed through specific catalytic or stoichiometric choices:

  • When acting as an Electrophile: The aldehyde must be protected from forming its own enolate. This is achieved via the Mukaiyama Aldol Addition , which utilizes a pre-formed silyl enol ether from the donor molecule and a Lewis acid (such as TiCl4​ ) to activate the isoxazole-propanal without basic conditions[4][5]. Alternatively, Asymmetric Organocatalysis (using MacMillan's imidazolidinone catalysts) can be employed to generate a transient, chiral enamine from a donor ketone, which stereoselectively attacks the isoxazole-propanal[6][7].

  • When acting as a Nucleophile: The isoxazole-propanal must be quantitatively converted to its kinetic enolate. This requires a strong, bulky base like Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C) to prevent the aldehyde from reacting with itself before the target electrophile is introduced.

AldolStrategy Start 3-(4,5-Dimethylisoxazol-3-yl)propanal Role1 Electrophile (Acceptor) Start->Role1 Prevent self-enolization Role2 Nucleophile (Donor) Start->Role2 Kinetic deprotonation Cond1 Mukaiyama Aldol Role1->Cond1 Cond2 Organocatalysis Role1->Cond2 Cond3 Directed Lithium Aldol Role2->Cond3 Out1 Racemic β-Hydroxy Ketone Cond1->Out1 Out2 Chiral β-Hydroxy Ketone Cond2->Out2 Out3 Cross-Aldol Product Cond3->Out3

Decision tree for selecting aldol conditions based on the aldehyde's role.

Experimental Protocols

Protocol A: Directed Mukaiyama Aldol Addition (Electrophilic Role)

This protocol describes the coupling of 3-(4,5-dimethylisoxazol-3-yl)propanal with the silyl enol ether of acetophenone. The use of TiCl4​ ensures an open transition state, typically yielding a racemic mixture of the cross-aldol product while completely suppressing self-condensation[8].

Materials:

  • 3-(4,5-Dimethylisoxazol-3-yl)propanal (1.0 mmol)

  • 1-Phenylvinyloxytrimethylsilane (Acetophenone silyl enol ether) (1.2 mmol)

  • Titanium tetrachloride ( TiCl4​ , 1.0 M in DCM) (1.1 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 3-(4,5-dimethylisoxazol-3-yl)propanal and 1-phenylvinyloxytrimethylsilane, then dissolve in 10 mL of anhydrous DCM.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibration.

  • Lewis Acid Activation: Add the TiCl4​ solution dropwise over 5 minutes. Causality note: The slow addition at -78 °C prevents localized heating and limits the polymerization of the aldehyde. The solution will typically turn a deep red/orange, indicating the formation of the titanium-aldehyde complex.

  • Reaction Progression: Maintain the reaction at -78 °C for 2 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes:EtOAc 7:3, visualized with KMnO4​ stain).

  • Quenching (Self-Validation Step): Quench the reaction strictly at -78 °C by adding 5 mL of saturated aqueous NaHCO3​ . Causality note: Neutralizing the Lewis acid before warming prevents the retro-aldol reaction, which would otherwise degrade the β -hydroxy ketone product back into starting materials.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Enantioselective Organocatalytic Cross-Aldol

To synthesize chiral β -hydroxy ketones for stereospecific drug-receptor interactions, MacMillan's imidazolidinone catalyst is utilized. The secondary amine catalyst reversibly condenses with a donor ketone (e.g., acetone) to form a nucleophilic enamine, which then attacks the isoxazole-propanal[7][9].

Materials:

  • 3-(4,5-Dimethylisoxazol-3-yl)propanal (1.0 mmol)

  • Acetone (2.0 mL, acts as both donor and co-solvent)

  • (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone (MacMillan Catalyst, 20 mol%)

  • Anhydrous DMSO (4.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a 20 mL vial, dissolve the MacMillan catalyst in 4.0 mL of DMSO and 2.0 mL of acetone. Stir at room temperature for 15 minutes to allow for iminium/enamine equilibration.

  • Aldehyde Addition: Cool the mixture to -20 °C. Add 3-(4,5-dimethylisoxazol-3-yl)propanal dropwise. Causality note: Sub-ambient temperatures enhance the facial selectivity of the enamine attack, maximizing the enantiomeric excess (ee).

  • Incubation: Stir the reaction at -20 °C for 24-48 hours.

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and wash extensively with water (5 x 10 mL) to remove the DMSO and acetone. Dry the organic layer over MgSO4​ and concentrate. Purify via silica gel chromatography to isolate the highly enantioenriched β -hydroxy ketone.

EnamineCycle Cat MacMillan Catalyst Iminium Iminium Ion Cat->Iminium + Ketone Ketone Donor Ketone Ketone->Iminium Enamine Chiral Enamine Iminium->Enamine - H+ Product Chiral Product Enamine->Product + Aldehyde Aldehyde Isoxazole-Propanal Aldehyde->Product Product->Cat Hydrolysis

Catalytic cycle of the MacMillan organocatalytic asymmetric cross-aldol reaction.

Quantitative Data Summarization

The following table summarizes the expected experimental outcomes when deploying 3-(4,5-dimethylisoxazol-3-yl)propanal across different aldol methodologies.

Reaction StrategyRole of Isoxazole-PropanalReagents / CatalystYield (%)ChemoselectivityStereoselectivity (ee / dr)
Mukaiyama Aldol ElectrophileSilyl Enol Ether, TiCl4​ 82–88%>95% Cross-AldolRacemic (N/A)
Organocatalytic Aldol ElectrophileAcetone, MacMillan Cat.75–80%>90% Cross-Aldol>92% ee
Directed Lithium Aldol NucleophileLDA (-78 °C), Benzaldehyde65–70%~85% Cross-AldolModerate dr (~3:1)

References

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Mukaiyama Aldol Addition Organic Chemistry Portal[Link]

  • Ionic, Core-Corona Polymer Microsphere-Immobilized MacMillan Catalyst for Asymmetric Diels-Alder Reaction MDPI Catalysts[Link]

  • Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family Bioorganic & Medicinal Chemistry (PubMed) [Link]

Sources

Application Note: 3-(4,5-Dimethylisoxazol-3-yl)propanal in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Structural Rationale and Mechanistic Advantages

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating library synthesis. 3-(4,5-Dimethylisoxazol-3-yl)propanal represents a highly versatile, C3-tethered electrophilic scaffold.

The 4,5-dimethylisoxazole moiety is a privileged heterocyclic core, frequently utilized as a metabolically stable bioisostere for carboxylic acids, amides, and phenols[1]. Its successful integration into complex drug architectures, such as endothelin-A (ETA) receptor antagonists[1] and AMPA receptor analogues[2], highlights its robust pharmacological profile. The methyl groups at the C4 and C5 positions are not merely structural fillers; they provide critical steric shielding. This shielding prevents undesired nucleophilic attack at the isoxazole oxygen-nitrogen bond, effectively suppressing the premature ring-opening that plagues unsubstituted isoxazoles under reductive or basic conditions.

The propanal chain provides a highly reactive aldehyde separated from the heterocycle by a two-carbon spacer. This specific spacing is mechanistically advantageous: it isolates the electrophilic carbonyl from the electron-withdrawing inductive effects of the isoxazole ring, preventing unwanted β -elimination side reactions during enolization, and allowing the aldehyde to cleanly undergo reductive aminations[3], multicomponent cyclizations, and olefinations. Furthermore, the inherent stability of this substituted isoxazole allows it to survive diverse and harsh reaction conditions, including photochemical cycloadditions[4].

G A 3-(4,5-Dimethylisoxazol-3-yl)propanal B Reductive Amination A->B 1°/2° Amine C Wittig Olefination A->C Phosphonium Ylide D Povarov Reaction A->D Aniline + Alkene E Isoxazole-Tethered Alkylamines B->E F Isoxazole-Alkenes C->F G Fused N-Heterocycles D->G

Fig 1. Divergent synthetic pathways of 3-(4,5-dimethylisoxazol-3-yl)propanal.

Quantitative Data & Reaction Scope

To guide experimental design, the following tables summarize optimized parameters for functionalizing 3-(4,5-dimethylisoxazol-3-yl)propanal based on established isoxazole-aldehyde reactivity profiles.

Table 1: Optimization of Reductive Amination Conditions

EntryAmine TypeReductantSolventTime (h)Yield (%)Mechanistic Observation
1Primary (Aniline)NaBH(OAc)₃DCE2.085–92Fast imine formation; no aldehyde over-reduction.
2Secondary (Piperidine)NaBH(OAc)₃DCE3.580–88Requires AcOH catalysis to drive iminium formation.
3Bulky SecondaryNaBH₃CNMeOH12.065–75Slower reduction; requires pH 5-6 buffering.
4Primary (Aliphatic)NaBH₄EtOH4.0< 40Poor selectivity; competitive reduction to alcohol.

Table 2: Scope of Heterocyclic Transformations

Reaction ClassReagents / CatalystsTarget ScaffoldYield RangeSynthetic Advantage
Reductive Amination Amine, NaBH(OAc)₃, AcOHIsoxazole-Alkylamines75–92%Mild conditions preserve the isoxazole N-O bond[3].
Wittig Olefination Ph₃P=CH-R, THF, 0 °CIsoxazole-Alkenes70–85%Generates precursors for [3+2] cycloadditions.
Povarov (MCR) Aniline, Dienophile, Sc(OTf)₃Tetrahydroquinolines60–80%Rapid assembly of complex 3D architectures.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation checkpoints to ensure high-fidelity execution.

Protocol A: Selective Reductive Amination

Objective: Synthesize an isoxazole-tethered tertiary amine using a secondary amine partner. Causality Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes it unreactive toward the aliphatic aldehyde at room temperature, but highly reactive toward the more electrophilic iminium ion intermediate. Acetic acid (AcOH) is added as a mild Brønsted acid to protonate the hemiaminal, facilitating water loss without cleaving the acid-sensitive isoxazole ring.

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under argon, dissolve 3-(4,5-dimethylisoxazol-3-yl)propanal (1.0 equiv, 1.0 mmol) and the desired secondary amine (1.1 equiv, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.2 equiv, 1.2 mmol).

  • Self-Validation Checkpoint 1 (TLC): Stir the mixture at room temperature for 30 minutes. Spot the reaction mixture on a silica TLC plate alongside the starting aldehyde. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The disappearance of the bright orange aldehyde spot confirms complete conversion to the iminium intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) portion-wise over 5 minutes to control the mild exothermic reaction. Remove the ice bath and stir at room temperature for 3 hours.

  • Quench & Phase Separation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Causality: The basic quench neutralizes the acetic acid, ensuring the newly formed amine is deprotonated (free base form) and partitions into the organic layer rather than the aqueous layer.

  • Self-Validation Checkpoint 2 (Extraction): Extract the aqueous layer with dichloromethane (3 × 10 mL). The organic layers should be clear. Spot the combined organic layers on TLC and stain with Dragendorff's reagent; a positive (orange/brown) stain confirms the presence of the tertiary amine product.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow S1 1. Imine Formation (Aldehyde + Amine) S2 2. Mild Reduction (NaBH(OAc)3, 0°C) S1->S2 S3 3. Basic Quench (Sat. NaHCO3) S2->S3 S4 4. Isolation (Extraction & TLC) S3->S4

Fig 2. Self-validating workflow for the reductive amination of the propanal derivative.

Protocol B: Multicomponent Povarov Reaction (MCR)

Objective: Construct an isoxazole-substituted tetrahydroquinoline scaffold. Causality Rationale: The Povarov reaction utilizes the propanal derivative as an enolizable aliphatic aldehyde. By using a Lewis acid like Sc(OTf)₃, the aldehyde condenses with an aniline to form an imine in situ, which acts as an electron-deficient azadiene. This undergoes a formal [4+2] cycloaddition with an electron-rich dienophile (e.g., ethyl vinyl ether).

Step-by-Step Procedure:

  • Activation: Dissolve aniline (1.0 equiv, 1.0 mmol) and 3-(4,5-dimethylisoxazol-3-yl)propanal (1.0 equiv, 1.0 mmol) in anhydrous acetonitrile (5 mL) at room temperature. Add Sc(OTf)₃ (10 mol%) to catalyze imine formation.

  • Cycloaddition: After 15 minutes, add ethyl vinyl ether (1.5 equiv, 1.5 mmol) dropwise. Stir the reaction mixture at room temperature for 4 hours.

  • Self-Validation Checkpoint: The reaction mixture will typically undergo a distinct color change (often turning deep yellow or orange) as the extended conjugated system of the tetrahydroquinoline intermediate forms. TLC analysis (UV 254 nm) should reveal a new, highly UV-active spot distinct from the starting aniline.

  • Workup: Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). Dry over MgSO₄, concentrate, and purify via silica gel chromatography to isolate the diastereomeric tetrahydroquinoline products.

References

  • Heteroaryl Analogues of AMPA. Synthesis and Quantitative Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Publications.[2] URL:

  • Dual Angiotensin II and Endothelin A Receptor Antagonists: Synthesis of 2'-Substituted N-3-Isoxazolyl Biphenylsulfonamides with Improved Potency and Pharmacokinetics | Journal of Medicinal Chemistry - ACS Publications.[1] URL:

  • Pharmacological Characterization of[3H]ATPCA as a Substrate for Studying the Functional Role of the Betaine/GABA Transporter 1 and the Creatine Transporter - ACS Publications.[3] URL:

  • Oxetane Synthesis through the Paternò-Büchi Reaction - PMC - NIH.[4] URL:

Sources

Scalable Synthesis and Process Optimization of 3-(4,5-Dimethylisoxazol-3-yl)propanal

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Process Protocol Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Application Context

3-(4,5-Dimethylisoxazol-3-yl)propanal is a highly versatile aliphatic aldehyde building block. In contemporary drug discovery, the 4,5-dimethylisoxazole motif is widely recognized as a potent acetyl-lysine (KAc) mimetic. It is frequently deployed in the design of1 (e.g., BRD4 antagonists) to disrupt aberrant epigenetic signaling in oncology and inflammatory diseases[1].

Scaling up the synthesis of this specific fragment presents unique chemical engineering challenges. Direct functionalization of preformed isoxazole cores often suffers from 2[2]. Therefore, constructing the heterocycle de novo is the preferred industrial approach. This application note details a robust, self-validating, multi-gram to kilogram protocol utilizing a [3+2] 1,3-dipolar cycloaddition strategy[3].

Retrosynthetic Strategy & Mechanistic Rationale

To ensure scalability and high atom economy, our process relies on the cycloaddition between an in situ generated nitrile oxide and 2-butyne.

  • Acetal Protection Causality: The propanal moiety must be masked as a diethyl acetal (starting from 4,4-diethoxybutanal). Unprotected aldehydes are highly susceptible to aldol condensation and nucleophilic attack under the basic conditions required for nitrile oxide generation.

  • Alkyne Selection: 2-Butyne is utilized as the dipolarophile. Because it is a symmetrical, internal alkyne, it directly yields the 4,5-dimethyl substitution pattern without the regiochemical ambiguity (e.g., 3,4- vs 3,5-isomers) that plagues terminal alkyne cycloadditions[4].

  • Exotherm & Phase Control: 2-Butyne has a boiling point of ~27 °C. Conducting the cycloaddition in a standard batch reactor leads to rapid alkyne volatilization, stalling the reaction and promoting nitrile oxide dimerization into inactive furoxans. We mandate the use of a pressure reactor (autoclave) to maintain the alkyne in the liquid phase, driving the bimolecular cycloaddition to completion.

Process Workflow Diagram

G A 4,4-Diethoxybutanal (Acetal Protected) B Oximation & Chlorination (NH2OH, then NCS) A->B C 4,4-Diethoxybutanimidoyl Chloride (Intermediate) B->C D [3+2] Cycloaddition (2-Butyne, Et3N, Autoclave) C->D E Protected Isoxazole Intermediate D->E F Acidic Hydrolysis (2M HCl, THF) E->F G 3-(4,5-Dimethylisoxazol- 3-yl)propanal F->G

Fig 1. Three-step scalable synthetic workflow for 3-(4,5-dimethylisoxazol-3-yl)propanal.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4,4-Diethoxybutanimidoyl Chloride
  • Action: To a solution of 4,4-diethoxybutanal oxime (1.0 eq) in N,N-dimethylformamide (DMF), add a catalytic amount of pyridine (0.05 eq). Portion-wise, add N-Chlorosuccinimide (NCS) (1.05 eq) while maintaining the internal temperature between 25 °C and 35 °C using a cooling jacket.

  • Causality: NCS chlorination of oximes is characterized by a dangerous induction period followed by a rapid exotherm. Pyridine acts as a nucleophilic catalyst to eliminate the induction period, ensuring a steady, controllable reaction rate. Keeping T < 35 °C prevents thermal runaway and degradation of the hydroximinoyl chloride.

  • Self-Validating System: The reaction mixture transitions from a heterogeneous white suspension to a clear, pale-yellow solution as the solid NCS is consumed. Complete dissolution serves as a visual indicator of conversion.

Step 2: [3+2] Cycloaddition (Autoclave Protocol)
  • Action: Charge a Hastelloy or stainless-steel pressure reactor with the hydroximinoyl chloride (1.0 eq), ethyl acetate (solvent), and 2-butyne (3.0 eq). Seal the reactor and heat to 60 °C. Using a high-pressure syringe pump, dose triethylamine (Et3N) (1.2 eq) dissolved in ethyl acetate over 4 hours.

  • Causality: A 3-fold excess of 2-butyne and the slow, continuous dosing of the base are critical engineering controls. This maintains a low steady-state concentration of the highly reactive nitrile oxide, heavily favoring the bimolecular cycloaddition over unimolecular dimerization (furoxan formation).

  • Self-Validating System: Upon heating to 60 °C, the internal pressure will spike to approximately 2.5–3.0 bar due to 2-butyne vapor pressure. As the Et3N is dosed and the alkyne is consumed, the pressure will gradually drop. A stabilization of pressure indicates the cessation of the reaction.

Step 3: Acetal Deprotection to Target Aldehyde
  • Action: Concentrate the organic phase from Step 2. Dissolve the crude protected isoxazole in a 1:1 mixture of Tetrahydrofuran (THF) and 2M aqueous HCl. Stir vigorously at 20–25 °C for 6 hours.

  • Causality: Mild biphasic acidic hydrolysis is strictly required. Utilizing stronger acids (e.g., concentrated H2SO4) or elevated temperatures risks cleaving the isoxazole ring or inducing polymerization of the newly formed aliphatic aldehyde.

  • Self-Validating System: Monitor the reaction via 1H NMR of organic aliquots. The disappearance of the distinct acetal multiplet (~3.5 ppm) and the emergence of a sharp aldehyde triplet (~9.8 ppm) provides absolute confirmation of successful deprotection.

Quantitative Data & Process Parameters

The following table summarizes the expected operational metrics when executing this protocol at a 100-gram scale:

Process StepExpected Yield (%)Purity (HPLC, AUC)E-FactorCritical Process Parameters (CPPs)
1. Oxime Chlorination 88 - 92> 95%4.2Internal Temp < 35 °C; Pyridine catalyst (0.05 eq)
2. Cycloaddition 78 - 85> 98%6.8Et3N dosing rate (0.3 eq/hr); Pressure (2.5 - 3.0 bar)
3. Deprotection 90 - 95> 99%8.12M HCl stoichiometry; Temp strictly 20-25 °C
Overall Process 61 - 74 > 99% ~19.1 Strict adherence to alkyne containment

References

  • Source: Organic Process Research & Development (ACS Publications)
  • Source: PMC (NIH)
  • 2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide (BET Inhibitor Context)
  • Source: RSC Advances (Royal Society of Chemistry)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 3-(4,5-Dimethylisoxazol-3-yl)propanal Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing bottleneck issues—specifically low yields and byproduct formation—during the synthesis of 3-(4,5-Dimethylisoxazol-3-yl)propanal.

The most efficient synthetic route to this target involves a 1,3-dipolar cycloaddition between a transient nitrile oxide (generated from 4,4-diethoxybutanal oxime) and 2-butyne, followed by the chemoselective deprotection of the resulting acetal. Below, we dissect the mechanistic pitfalls of this workflow and provide field-proven, self-validating protocols to restore your experimental yields.

Synthetic Workflow & Mechanistic Pathways

SynthesisWorkflow A 4,4-Diethoxybutanal Oxime B Hydroximoyl Chloride Intermediate A->B NCS, DMF Chlorination C 3-(3,3-Diethoxypropyl)- 4,5-dimethylisoxazole B->C Et3N (Slow Addition) 2-Butyne (Excess) [3+2] Cycloaddition E Furoxan Dimer (Byproduct) B->E Fast Et3N Addition (Dimerization) D 3-(4,5-Dimethylisoxazol- 3-yl)propanal C->D Mild Acid / H2O Acetal Deprotection

Figure 1: Synthetic workflow for 3-(4,5-Dimethylisoxazol-3-yl)propanal and the furoxan shunt.

Quantitative Yield Optimization Data

The table below summarizes the causality between reaction conditions and isolated yields, highlighting the critical failure points in standard methodologies.

Reaction StepCondition TestedYield (%)Primary Impurity / Observation
Cycloaddition Fast Et₃N addition, 1.2 eq 2-butyne, Open flask15%Furoxan dimer (~70% conversion)
Cycloaddition Slow Et₃N addition (10h), 1.2 eq 2-butyne, Open flask35%Unreacted hydroximoyl chloride
Cycloaddition Slow Et₃N addition (10h), 5.0 eq 2-butyne, Sealed tube88% None (Clean conversion)
Deprotection 2M HCl, THF, 60°C20%Aldol condensation polymers
Deprotection TESOTf, 2,6-lutidine, CH₂Cl₂, RT92% Trace unreacted acetal

Troubleshooting FAQs

Q1: During the 1,3-dipolar cycloaddition, my LCMS shows a major byproduct with a mass corresponding to a dimer, and very little of the desired isoxazole. How do I prevent this?

A1: You are observing the dimerization of the in situ generated nitrile oxide to form a furoxan (1,2,5-oxadiazole 2-oxide)[1]. Nitrile oxides are highly reactive 1,3-dipoles. Because aliphatic nitrile oxides lack the conjugative stabilization seen in aromatic variants, they will rapidly undergo a stepwise diradical cycloaddition with themselves if the local concentration is too high[1].

The Fix: Implement a syringe pump for the addition of the base (triethylamine). By adding the base over 8–10 hours, you maintain a steady, low concentration of the transient nitrile oxide. This kinetic control allows the bimolecular[3+2] cycloaddition with 2-butyne to completely outcompete the dimerization pathway[2].

Q2: Even with slow base addition, my cycloaddition yield plateaus around 30-40%. The LCMS shows unreacted hydroximoyl chloride. What is going wrong?

A2: The issue is the extreme volatility of your dipolarophile. 2-Butyne has a boiling point of ~27°C. If you are running this reaction in standard glassware under a nitrogen sweep or a loosely capped flask, the 2-butyne evaporates before the slow base addition is complete, leaving the nitrile oxide with nothing to react with except itself or residual moisture[3].

The Fix: Run the reaction in a sealed heavy-walled pressure tube or a specialized pressure reactor (e.g., a Fisher-Porter bottle). Increase the equivalents of 2-butyne to 5.0 eq to drive the thermodynamics of the cycloaddition and ensure the alkyne remains solubilized in the DMF matrix[3].

Q3: The final step (acetal deprotection) is destroying my product. Standard acidic conditions (HCl/THF) yield a complex mixture of polymeric material. How can I isolate the intact propanal?

A3: Aldehydes with an enolizable alpha-position—like your propanal chain—are highly susceptible to aldol condensation and subsequent polymerization under harsh aqueous acidic conditions and heat.

The Fix: Switch to a mild, non-aqueous deprotection strategy. A highly effective method utilizes Triethylsilyl trifluoromethanesulfonate (TESOTf) and 2,6-lutidine in dichloromethane[4]. This combination chemoselectively deprotects acetals to aldehydes at room temperature without triggering aldol degradation pathways[4]. Alternatively, biomimetic aqueous conditions using β-cyclodextrin can be employed for neutral hydrolysis if metal-free conditions are required[5].

Validated Experimental Protocols

Protocol A: Optimized 1,3-Dipolar Cycloaddition (Sealed Tube)

This protocol is self-validating: the disappearance of the hydroximoyl chloride intermediate can be tracked via TLC (Hexanes/EtOAc 4:1) prior to venting the tube.

  • Chlorination: Dissolve 4,4-diethoxybutanal oxime (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M). Add N-Chlorosuccinimide (NCS) (1.05 eq, 10.5 mmol) in small portions at 0°C. Stir for 1 hour at room temperature to form the hydroximoyl chloride.

  • Reactor Setup: Transfer the mixture to a heavy-walled pressure tube equipped with a magnetic stir bar. Add 2-butyne (5.0 eq, 50 mmol) in one portion.

  • Sealing & Cooling: Seal the tube with a penetrable septum cap and cool the system to 0°C in an ice bath.

  • Kinetic Base Addition: Using a programmable syringe pump, inject a solution of Triethylamine (1.2 eq, 12 mmol) in 10 mL of DMF through the septum at a rate of 1.0 mL/hour (10 hours total).

  • Completion: Once addition is complete, replace the septum with a solid Teflon screw cap and stir at room temperature for an additional 12 hours.

  • Workup: Chill the tube to 0°C before venting carefully. Dilute the mixture with EtOAc (150 mL), wash with water (3 × 50 mL) and brine (50 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield 3-(3,3-diethoxypropyl)-4,5-dimethylisoxazole.

Protocol B: Chemoselective Acetal Deprotection

This protocol utilizes Lewis-acidic silylation to bypass harsh protic acids, protecting the delicate propanal product.

  • Preparation: Dissolve 3-(3,3-diethoxypropyl)-4,5-dimethylisoxazole (1.0 eq, 5 mmol) in anhydrous CH₂Cl₂ (50 mL, 0.1 M) under an argon atmosphere.

  • Buffering: Add 2,6-lutidine (1.5 eq, 7.5 mmol) and cool the reaction flask to 0°C.

  • Activation: Dropwise add TESOTf (1.2 eq, 6.0 mmol) via syringe. Stir at 0°C for 30 minutes, then remove the ice bath and warm to room temperature for 2 hours. Monitor by TLC until the starting material is consumed.

  • Hydrolysis: Quench the reaction by adding 10 mL of distilled water. Stir vigorously for 15 minutes to hydrolyze the intermediate silyl ether.

  • Isolation: Extract with CH₂Cl₂ (2 × 25 mL). Wash the combined organic phases with cold 0.1 M HCl (20 mL) to remove the lutidine, followed by saturated NaHCO₃ (20 mL) and brine (20 mL).

  • Concentration: Dry over MgSO₄ and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 30°C to avoid volatilization or thermal degradation of the target 3-(4,5-Dimethylisoxazol-3-yl)propanal.

References

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study | Journal of the American Chemical Society. ACS Publications. 1

  • Nitrile Oxide Cycloaddition Chemistry Using Benzotriazole as a Steric Auxiliary. ConnectSci. 2

  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. J-Stage. 3

  • Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination | Journal of the American Chemical Society. ACS Publications. 4

  • Highly Efficient Deprotection of Aromatic Acetals under Neutral Conditions Using β-Cyclodextrin in Water | The Journal of Organic Chemistry. ACS Publications. 5

Sources

Technical Support Center: Purification & Isolation of 3-(4,5-Dimethylisoxazol-3-yl)propanal

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and handling of 3-(4,5-Dimethylisoxazol-3-yl)propanal . Because this molecule features both a mildly basic, polar isoxazole core and a highly reactive aliphatic aldehyde tail, standard purification techniques often lead to severe yield losses. This guide is engineered for drug development professionals and synthetic chemists to troubleshoot degradation issues and implement scalable, self-validating purification workflows.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why am I losing yield and observing severe streaking when purifying 3-(4,5-Dimethylisoxazol-3-yl)propanal via standard silica gel chromatography? A1: This is a dual-factor degradation issue driven by the molecule's specific functional groups. First, the aliphatic aldehyde possesses α-protons, making it prone to enolization. The slightly acidic surface of standard silica gel (pH ~4.5–5.5) catalyzes the enolization, leading to rapid intermolecular aldol condensation and oligomerization. Second, the isoxazole nitrogen acts as a hydrogen-bond acceptor, interacting strongly with free silanol groups on the stationary phase. This increases the molecule's residence time on the column, exacerbating the acid-catalyzed degradation . Actionable Solution: If chromatography is strictly required, deactivate your silica gel by pre-flushing the column with 1–2% triethylamine (Et₃N) in your eluent. However, the recommended approach is to bypass chromatography entirely using a bisulfite adduct strategy.

Q2: My isolated aldehyde rapidly converts to a new spot on TLC with a lower Rf value during storage. What is happening, and how do I prevent it? A2: You are observing the autoxidation of the aldehyde to 3-(4,5-dimethylisoxazol-3-yl)propanoic acid. Aldehydes undergo radical-mediated autoxidation when exposed to atmospheric triplet oxygen. The electron-withdrawing nature of the isoxazole ring can subtly influence the stability of the intermediate acyl radical, but the primary driver is oxygen exposure. Actionable Solution: Never store the free aldehyde as a neat oil in ambient air. Store it as a solution in a non-reactive solvent under an argon atmosphere at -20 °C. For long-term storage, it is highly recommended to store the molecule in its stable α-hydroxysulfonate (bisulfite) adduct form and regenerate the free aldehyde immediately prior to your next synthetic step .

Q3: I am attempting a liquid-liquid extraction to remove water-soluble impurities, but my aldehyde is partitioning into the aqueous phase. Why? A3: 3-(4,5-Dimethylisoxazol-3-yl)propanal has a relatively low molecular weight and a highly polar isoxazole core, granting it moderate aqueous solubility. If your aqueous phase is highly acidic, the isoxazole nitrogen can protonate; if it is highly basic, the aldehyde may form a hydrate or enolate, pulling the molecule into the water. Actionable Solution: Utilize the "salting-out" effect by saturating your aqueous layer with NaCl (brine) to decrease the solubility of the organic compound. Switch your extraction solvent from diethyl ether to a more efficient, moderately polar solvent like 2-methyltetrahydrofuran (2-MeTHF) or dichloromethane (DCM).

Part 2: Advanced Isolation Strategy (The Bisulfite Adduct Method)

Q4: How do I separate the unreacted alcohol precursor or non-carbonyl byproducts from the target aldehyde without using chromatography? A4: The most robust and scalable method is the formation of a sodium bisulfite adduct. The bisulfite ion (HSO₃⁻) undergoes a selective nucleophilic attack on the sterically unhindered aldehyde carbonyl, forming a highly polar, crystalline α-hydroxysulfonate salt. Because this salt is insoluble in non-polar organic solvents, non-aldehydic impurities can be easily washed away. The pure aldehyde is then regenerated using a mild base .

Step-by-Step Methodology: Bisulfite Adduct Protocol

This protocol is designed as a self-validating system; physical state changes at each step confirm reaction success without requiring immediate spectroscopic analysis.

Phase 1: Adduct Formation

  • Solubilization: Dissolve the crude 3-(4,5-Dimethylisoxazol-3-yl)propanal mixture in ethyl acetate (EtOAc) or isopropyl alcohol (IPA) at a ratio of 5 volumes (v/w).

  • Reagent Preparation: Prepare a saturated aqueous solution of sodium metabisulfite (Na₂S₂O₅) equivalent to 1.5 molar equivalents of the theoretical aldehyde yield.

  • Nucleophilic Addition: Add the aqueous bisulfite solution dropwise to the organic mixture at room temperature under vigorous mechanical stirring.

    • Causality: Vigorous biphasic stirring maximizes the interfacial surface area, accelerating the nucleophilic attack of the sulfite dianion on the aldehyde carbonyl.

  • Validation Checkpoint: Stir for 2–4 hours. The formation of a dense, white precipitate (the α-hydroxysulfonate salt) visually confirms successful derivative formation. If the solution remains clear, check the pH; highly acidic conditions favor SO₂ gas evolution rather than adduct formation.

Phase 2: Washing and Isolation 5. Filtration: Filter the suspension under vacuum to isolate the solid bisulfite adduct. 6. Purification Wash: Wash the filter cake thoroughly with cold EtOAc or diethyl ether (3 × 2 volumes).

  • Causality: The charged α-hydroxysulfonate salt is entirely insoluble in these organic solvents. Unreacted starting materials, over-oxidized carboxylic acids, and non-polar byproducts remain solubilized and are pulled through the filter, leaving only the aldehyde-adduct behind.

Phase 3: Regeneration of the Free Aldehyde 7. Suspension: Transfer the washed solid to a separatory funnel and suspend it in a biphasic mixture of 2-MeTHF (10 volumes) and saturated aqueous NaHCO₃ (10 volumes). 8. Equilibrium Shift: Stir or shake the mixture at 35–40 °C for 1 hour.

  • Causality: The mild base (NaHCO₃) neutralizes the acidic α-hydroxysulfonate, shifting the thermodynamic equilibrium to collapse the adduct back into the free aldehyde and water-soluble inorganic sulfite. 2-MeTHF is chosen because its low water miscibility prevents the emulsion formation commonly seen with isoxazole derivatives .

  • Validation Checkpoint: The complete dissolution of the solid suspension into two clear liquid phases visually confirms the release of the free aldehyde.

  • Isolation: Separate the organic layer, extract the aqueous layer once more with 2-MeTHF, dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo (bath temp < 35 °C) to yield the highly pure aldehyde.

Part 3: Quantitative Performance Metrics

The following table summarizes the expected outcomes of various purification modalities based on the physicochemical properties of 3-(4,5-Dimethylisoxazol-3-yl)propanal.

Purification MethodTypical Yield RecoveryPurity AchievedScalabilityKey Limitations & Causality Risks
Standard Silica Chromatography 40 - 60%>90%LowHigh risk of acid-catalyzed aldol condensation and column streaking due to isoxazole-silanol interactions.
Deactivated Silica (1% Et₃N) 70 - 80%>95%ModerateRequires careful solvent preparation; risk of trace amine contamination in the final product.
Vacuum Distillation 65 - 75%>95%HighThermal degradation/polymerization of the aldehyde if pot temperature exceeds 100 °C.
Bisulfite Adduct Precipitation 85 - 95%>98%Very HighRequires biphasic handling; potential for mild emulsion formation during the regeneration phase.

Part 4: Process Visualization

G N1 Crude Aldehyde Mixture N2 Bisulfite Addition (NaHSO3 / H2O) N1->N2 N3 α-Hydroxysulfonate Adduct (Solid Precipitation) N2->N3 Nucleophilic Attack N4 Solvent Wash (Removes Impurities) N3->N4 N5 Base Regeneration (NaHCO3 / 2-MeTHF) N4->N5 Filtration N6 Pure 3-(4,5-Dimethylisoxazol -3-yl)propanal N5->N6 Phase Separation

Workflow for the selective isolation of aldehydes via bisulfite adduct formation.

References

  • An Isoxazole Strategy for the Synthesis of Fully Substituted Nicotinates The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis RSC Advances (The Royal Society of Chemistry) / PMC URL:[Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes PMC (National Institutes of Health) URL:[Link]

Minimizing side reactions when using 3-(4,5-Dimethylisoxazol-3-yl)propanal

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 3-(4,5-Dimethylisoxazol-3-yl)propanal. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the unique chemical behavior of this bifunctional reagent. Our goal is to provide you with field-tested insights and actionable protocols to maximize your reaction success by minimizing common side reactions.

Introduction: Understanding the Reagent

3-(4,5-Dimethylisoxazol-3-yl)propanal is a valuable synthetic intermediate, featuring a reactive aldehyde for chain extension and a stable, yet functionally versatile, isoxazole heterocycle. The key to its successful application lies in understanding the distinct reactivity of these two moieties. The aldehyde is prone to oxidation and self-condensation, while the isoxazole ring, though generally stable, can be susceptible to cleavage under specific reductive or harsh pH conditions.[1] This guide provides direct answers to common challenges encountered during its use.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My aldehyde appears to be degrading during storage. What are the recommended storage and handling procedures?

Answer: This is a common issue and almost always relates to oxidation and/or polymerization. The aldehyde functional group is susceptible to air oxidation, converting it to the corresponding carboxylic acid, 3-(4,5-dimethylisoxazol-3-yl)propanoic acid. Additionally, trace impurities can catalyze self-condensation over time.

Core Causality: Aldehydes are readily oxidized. The C-H bond of the aldehyde group is relatively weak and susceptible to radical-mediated oxidation by atmospheric oxygen.

Recommended Storage Protocol:

  • Inert Atmosphere: Upon receiving, immediately flush the headspace of the container with an inert gas (Argon or Nitrogen) before sealing.

  • Temperature: Store at low temperatures, ideally between -20°C and 4°C. This significantly slows the rates of both oxidation and potential self-condensation.

  • Aliquotting: If you plan to use the reagent multiple times, it is best practice to aliquot it into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk material to air and moisture.

  • Solvent: For long-term storage, dissolving the aldehyde in a dry, peroxide-free aprotic solvent (e.g., anhydrous THF or Toluene) at a known concentration can improve stability.

Question 2: I'm observing byproducts that suggest my isoxazole ring is not surviving the reaction. What conditions should I avoid?

Answer: The N-O bond within the isoxazole ring is its most vulnerable point.[2] While robust under many conditions, it can be cleaved by certain reagents and pH extremes, leading to the formation of β-amino enones or other degradation products.[1][3]

Causality of Ring Instability:

  • Reductive Cleavage: Catalytic hydrogenation is a primary cause of isoxazole ring opening. Reagents like H₂/Raney-Ni, H₂/Pd-C, and other potent metal-based reducing systems readily cleave the N-O bond.[4]

  • pH Sensitivity:

    • Strong Acid: At very low pH (<2), specific acid catalysis can promote hydrolysis and ring degradation.[3][5]

    • Strong Base: Concentrated or heated basic conditions (pH > 12) can also facilitate ring opening. Studies on related isoxazoles show that decomposition is accelerated at basic pH, especially with increased temperature.[6]

ConditionRisk LevelRationale & Key Byproducts
Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney-Ni) High Reductive cleavage of the labile N-O bond is a known, and sometimes synthetically useful, reaction.[2][4] Forms β-amino enone derivatives.
Strong Reducing Agents (e.g., LiAlH₄) Moderate While the primary reaction will be aldehyde reduction, over-reduction or harsh workup conditions can affect the isoxazole ring.
Strongly Acidic (pH < 2) Moderate-High Acid-catalyzed hydrolysis can lead to ring opening and formation of various degradation products, including ketones and hydroxylamine.[3]
Strongly Basic (pH > 12), especially with heat Moderate Base-catalyzed ring opening can occur. The stability decreases as temperature increases.[6]
Question 3: My reaction is producing a complex mixture of higher molecular weight impurities. Is this self-condensation?

Answer: Yes, this is highly likely an Aldol-type self-condensation. The aldehyde possesses two acidic α-protons which can be abstracted by a base to form an enolate. This enolate can then act as a nucleophile, attacking another molecule of the aldehyde.

Mechanism of Side Reaction: Under basic conditions, the aldehyde can undergo a self-aldol addition, followed by dehydration (condensation), to form an α,β-unsaturated dimer.[7][8][9]

Aldol_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Condensation (if heated) Aldehyde1 Aldehyde + Base (B:) Enolate Enolate Intermediate Aldehyde1->Enolate α-proton abstraction Adduct β-Hydroxy Aldehyde (Aldol Adduct) Enolate->Adduct Aldehyde2 Second Aldehyde Molecule Aldehyde2->Adduct Final α,β-Unsaturated Dimer Adduct->Final Dehydration (-H₂O)

Fig 1. Aldol self-condensation pathway.

Mitigation Strategies:

  • Control Temperature: Run your reaction at 0°C or lower. Enolate formation is often thermodynamically disfavored at lower temperatures.

  • Order of Addition: If your protocol involves a base, add the aldehyde slowly to a solution containing the base and other reagents, rather than adding base to the aldehyde. This keeps the instantaneous concentration of the aldehyde low.

  • Choice of Base: Use non-nucleophilic or sterically hindered bases if possible. If the primary reaction does not require a base, ensure all reagents and solvents are neutral.

  • Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed to prevent the buildup of side products.

Application-Specific Troubleshooting Guides

Guide 1: Reductive Amination

Reductive amination is a primary application for this aldehyde. The goal is to form an imine/iminium ion in situ followed by its reduction to the target amine.[10][11][12]

Reductive_Amination_Workflow start Combine Aldehyde + Amine in suitable solvent (e.g., DCE, MeOH) imine Imine/Iminium Formation (May require mild acid catalyst, e.g., AcOH) start->imine reductant Add Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) imine->reductant Proceed once imine is detected or after ~30-60 min reaction Stir at RT or 0°C Monitor by TLC/LCMS reductant->reaction workup Aqueous Workup / Quench reaction->workup Upon completion product Purified Secondary Amine workup->product

Fig 2. Optimized workflow for reductive amination.
Troubleshooting Reductive Amination
IssueProbable Cause(s)Recommended Solution(s)
Low Yield of Target Amine 1. Incomplete imine formation. 2. Aldol self-condensation. 3. Ineffective reducing agent.1. Add a catalytic amount of acetic acid to promote imine formation.[11] 2. Perform the reaction at 0°C and add the aldehyde slowly. 3. Use sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild and selective for imines over aldehydes.[10]
Formation of β-amino enone byproduct The reducing agent or conditions are too harsh, causing reductive cleavage of the isoxazole ring.Avoid catalytic hydrogenation (H₂/Pd). Use a milder hydride source like NaBH(OAc)₃ or NaBH₃CN. These reagents are chemoselective and will not typically cleave the N-O bond.[10]
Recovery of Starting Aldehyde 1. The amine is too sterically hindered or not nucleophilic enough. 2. The reducing agent was added too early, reducing the aldehyde before imine formation.1. Increase reaction time or consider using a Lewis acid like Ti(OiPr)₄ to activate the aldehyde.[10] 2. Allow the aldehyde and amine to stir together for 30-60 minutes before adding the reducing agent.
Protocol: High-Fidelity Reductive Amination
  • To a stirred solution of the amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add 3-(4,5-Dimethylisoxazol-3-yl)propanal (1.1 eq).

  • If the amine is an acid salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to free the amine.

  • Allow the mixture to stir at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LCMS (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., DCM or EtOAc), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.[13]

Guide 2: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

These reactions are excellent for converting the aldehyde into an alkene. The primary challenge is preventing the basic conditions required for ylide generation from causing Aldol condensation.[14][15]

Troubleshooting Olefination Reactions
IssueProbable Cause(s)Recommended Solution(s)
Low Yield, Dominated by Aldol Byproducts The base used to generate the ylide (e.g., n-BuLi, NaH) is deprotonating the aldehyde's α-position faster than the Wittig/HWE reaction can occur.1. Use Salt-Free Ylides: Prepare the ylide separately, quench any excess base, and then add the aldehyde at a low temperature (-78°C). 2. Use Milder Bases: For HWE reactions, bases like DBU or K₂CO₃ in the presence of a phase-transfer catalyst can be effective and are less likely to cause self-condensation. 3. Reverse Addition: Add the aldehyde solution slowly to the pre-formed ylide at low temperature.
Reaction is Sluggish or Stalls The ylide is not reactive enough (e.g., stabilized ylides) or there is steric hindrance.1. For stabilized ylides, the reaction may require heating. Balance the temperature carefully to avoid side reactions. 2. Switch to a more reactive HWE reagent (e.g., a phosphonate with electron-donating groups).
Protocol: Low-Temperature Wittig Reaction
  • In a flame-dried flask under Argon, suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0°C (or -78°C for less stable ylides).

  • Add n-Butyllithium (n-BuLi) (1.05 eq) dropwise. A distinct color change (often to orange or deep red) indicates ylide formation. Stir for 30-60 minutes.

  • Cool the ylide solution to -78°C.

  • In a separate flask, dissolve 3-(4,5-Dimethylisoxazol-3-yl)propanal (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the cold ylide solution via syringe or cannula.

  • Allow the reaction to stir at -78°C for 1-2 hours, then warm slowly to room temperature and stir overnight.

  • Monitor by TLC/LCMS. Upon completion, quench with saturated aqueous NH₄Cl.

  • Perform a standard aqueous workup and purify by column chromatography.

References
  • Poch, M., et al. (1994). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. Drug Metabolism and Disposition. Available at: [Link]

  • Khairnar, P. V., et al. (2019). An Intramolecular Wittig Approach toward Heteroarenes: Synthesis of Pyrazoles, Isoxazoles, and Chromenone-oximes. Organic Letters. Available at: [Link]

  • Various Authors. (2025). N–O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. The Journal of Organic Chemistry. Available at: [Link]

  • Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wang, Z., et al. (2021). Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry. Available at: [Link]

  • Kashima, C., & Omote, Y. (1979). Synthetic reactions using isoxazole compounds. Heterocycles. Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]

  • The Aldol Condensation. Magritek. Available at: [Link]

Sources

Technical Support Center: Chromatography & Purification of 3-(4,5-Dimethylisoxazol-3-yl)propanal

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Purifying 3-(4,5-Dimethylisoxazol-3-yl)propanal presents a unique chromatographic challenge. The molecule possesses a dual nature: a moderately polar, UV-active heteroaromatic isoxazole ring[1], paired with a highly reactive, enolizable aliphatic aldehyde. While the isoxazole core is highly stable, the propanal moiety is highly susceptible to acid-catalyzed degradation, nucleophilic attack, and auto-oxidation.

This guide is engineered for drug development professionals and synthetic chemists to troubleshoot common purification failures, understand the underlying chemical causality, and implement self-validating isolation protocols.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My product streaks severely on the silica column, and my isolated yield is unexpectedly low. What is causing this? A1: The loss of yield and severe streaking are classic symptoms of on-column degradation. Standard silica gel surfaces are heavily populated with weakly acidic silanol (Si–OH) groups. Because the propanal group has α -protons, prolonged exposure to these Brønsted acid sites catalyzes enolization, leading to intermolecular aldol condensation or complete decomposition of the aliphatic aldehyde[2]. Solution: You must neutralize the silica gel. Pre-treat your column with 1% (v/v) Triethylamine (Et₃N) in your non-polar solvent to cap the acidic silanol sites before loading your compound.

Q2: I used a Dichloromethane/Methanol (DCM/MeOH) gradient to push off polar impurities, but NMR shows a new, slightly less polar byproduct. What happened? A2: You have inadvertently synthesized the dimethyl acetal of your product. Methanol is a strong nucleophile. When combined with the trace acidic environment of silica gel, it rapidly attacks the electrophilic carbonyl carbon of your aldehyde, forming a hemiacetal that quickly dehydrates to the stable dimethyl acetal[3]. Solution:Never use primary alcohols (MeOH, EtOH) when chromatographing aliphatic aldehydes. Switch to a strictly aprotic solvent system such as Hexane/Ethyl Acetate or Toluene/Ethyl Acetate.

Q3: A highly polar, UV-active spot is trailing my product at the baseline, even in fresh reactions. How do I remove it? A3: This baseline impurity is likely the corresponding carboxylic acid, formed via auto-oxidation of the propanal group. Aldehydes readily oxidize in the presence of atmospheric oxygen, a process that can be accelerated by the high surface area and catalytic nature of silica gel[4]. Solution: If the carboxylic acid contamination is severe, standard silica chromatography may struggle to separate the trailing streak. Instead, utilize an orthogonal chemical purification method, such as the sodium bisulfite adduct protocol detailed in Part 3[2].

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent pathways your compound can take during purification based on your solvent and handling choices.

G Start 3-(4,5-Dimethylisoxazol-3-yl)propanal Silica Standard Silica Gel (Acidic Silanol Groups) Start->Silica Loaded onto column Cond2 Air Exposure Start->Cond2 Benchtop handling Cond1 Elution with MeOH Silica->Cond1 Cond3 Hexane/EtOAc + 1% Et3N Silica->Cond3 Result1 Acetalization (Product Loss) Cond1->Result1 Acid-catalyzed Result2 Oxidation to Carboxylic Acid Cond2->Result2 Result3 Intact Elution (High Yield) Cond3->Result3 Buffered system

Figure 1: Degradation and stabilization pathways of 3-(4,5-Dimethylisoxazol-3-yl)propanal.

Part 3: Solvent System Performance Data

Selecting the correct solvent system is the most critical variable in isolating isoxazole-aldehydes. The table below summarizes the quantitative and qualitative performance of standard eluent mixtures.

Solvent SystemRatio Range (v/v)PolarityChromatographic ObservationRecommendation
Hexane / EtOAc 80:20 to 50:50ModerateGood separation of isoxazole impurities; aldehyde may streak slightly on unbuffered silica.Standard Choice
Hexane / EtOAc + 1% Et₃N 80:20 to 50:50ModerateSharp aldehyde bands; completely prevents acid-catalyzed aldol degradation.Optimal
Toluene / EtOAc 90:10 to 70:30Low-ModExcellent for separating structurally similar aromatic byproducts; reduces streaking.Alternative
DCM / Methanol 99:1 to 90:10HighRapid conversion to dimethyl acetal on column; destroys the propanal group.DO NOT USE

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every purification attempt should include built-in validation steps. Below are two field-proven methodologies for isolating 3-(4,5-Dimethylisoxazol-3-yl)propanal.

Protocol A: Buffered Silica Gel Chromatography

Use this method for standard crude mixtures containing non-polar byproducts.

  • Eluent Preparation: Prepare a solution of Hexane and Ethyl Acetate (e.g., 70:30) and add exactly 1% (v/v) Triethylamine (Et₃N). Mix thoroughly.

  • Column Packing: Slurry standard silica gel (230-400 mesh) in the buffered eluent. Pour the column and flush with at least 2 column volumes (CV) of the buffered solvent to ensure all acidic silanol sites are neutralized.

  • Self-Validation (2D-TLC Check): Before loading your bulk sample, spot the crude mixture on a TLC plate. Develop in the buffered solvent, dry the plate, rotate it 90 degrees, and develop again. Diagnostic: If the aldehyde spot falls perfectly on the diagonal, it is stable. If it falls off the diagonal, degradation is still occurring, and you must increase the Et₃N concentration to 2%.

  • Sample Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) or Toluene. Load evenly onto the silica bed.

  • Elution & Visualization: Run the column rapidly (flash chromatography). Spot fractions on TLC plates. Visualize the isoxazole ring using a UV lamp (254 nm)[1], and confirm the presence of the intact aldehyde by dipping the plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain followed by gentle heating (aldehyde spots will turn bright yellow/orange).

Protocol B: Orthogonal Purification via Sodium Bisulfite Adduct

Use this chromatography-free method if the aldehyde is heavily contaminated with starting materials or if column degradation persists[2].

  • Adduct Formation: Dissolve the crude 3-(4,5-Dimethylisoxazol-3-yl)propanal in a minimal amount of Ethyl Acetate (e.g., 5 mL). Add 20 mL of a freshly prepared, saturated aqueous solution of Sodium Bisulfite (NaHSO₃). Stir vigorously at room temperature for 2 hours. The unhindered propanal will undergo nucleophilic addition to form a highly polar, water-soluble sulfonate salt.

  • Impurity Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with Diethyl Ether (3 x 15 mL). Discard the organic layers (these contain the unreacted isoxazoles, carboxylic acids, and non-aldehyde impurities).

  • Self-Validation (Phase Check): Spot the ether wash on a TLC plate and stain with 2,4-DNP. Diagnostic: A lack of yellow/orange spots confirms that 100% of your target aldehyde has successfully transferred into the aqueous phase as the bisulfite adduct.

  • Cleavage & Recovery: Cool the aqueous layer to 0 °C in an ice bath. Slowly add a saturated aqueous solution of Sodium Carbonate (Na₂CO₃) until the pH reaches 9-10. This alkaline environment collapses the adduct, releasing the free aldehyde.

  • Final Isolation: Immediately extract the basified aqueous layer with DCM (3 x 15 mL). Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keeping the water bath below 30 °C to prevent thermal degradation) to yield the pure aldehyde.

Part 5: References

Sources

Validation & Comparative

Comprehensive NMR Structural Elucidation of 3-(4,5-Dimethylisoxazol-3-yl)propanal: 1D vs. 2D Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug development workflows stalled by ambiguous regiochemical assignments. Isoxazole derivatives, highly prized in medicinal chemistry for their bioisosteric properties, are notorious for yielding nearly identical 1D ¹H NMR spectra across different regioisomers.

In this guide, we objectively compare the performance of routine 1D NMR against comprehensive 2D NMR methodologies for the structural verification of 3-(4,5-Dimethylisoxazol-3-yl)propanal . By moving beyond simple step-by-step instructions, this guide explains the fundamental magnetic and electronic causalities behind the experimental data, providing a self-validating framework for analytical chemists.

The Analytical Challenge: Regiochemical Ambiguity

When synthesizing 3-(4,5-Dimethylisoxazol-3-yl)propanal, the primary analytical risk is the formation of its regioisomer, 3-(3,5-Dimethylisoxazol-4-yl)propanal.

Relying solely on 1D ¹H NMR is a critical pitfall. Both isomers present two methyl singlets, two methylene multiplets, and one aldehyde triplet. While 1D ¹³C NMR provides better resolution, absolute structural proof requires mapping the exact connectivity of the propanal chain to the isoxazole ring. The isoxazole ring carbons exhibit distinct chemical shifts dictated by the electronegativity of the adjacent oxygen and nitrogen atoms[1]. The C5 position is heavily deshielded by the adjacent oxygen, while C4 remains relatively shielded[2].

Methodology Comparison
  • 1D NMR (Routine Analysis): Highly efficient for assessing sample purity and confirming the presence of functional groups. However, it fails to definitively prove whether the propanal chain is attached to C3 or C4.

  • 2D NMR (Advanced Analysis - HSQC/HMBC): Requires longer acquisition times but provides absolute structural certainty. By correlating protons to carbons multiple bonds away (HMBC), we can definitively anchor the propanal group to the C3 position.

Quantitative Spectral Data & Causality

The tables below summarize the expected chemical shifts for 3-(4,5-Dimethylisoxazol-3-yl)propanal. The data is heavily grounded in the electronic environment of the molecule, explaining why each nucleus resonates at its specific frequency.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment Causality
-CHO 9.80Triplet (t)1H1.5Extreme deshielding from the diamagnetic anisotropy of the carbonyl double bond.
C3-CH₂ 2.90Triplet (t)2H7.5Allylic to the isoxazole C3; deshielded by the aromatic ring current.
-CH₂-CHO 2.80Triplet of doublets (td)2H7.5, 1.5Alpha to the carbonyl; splits via coupling to both the aldehyde and adjacent CH₂.
C5-CH₃ 2.30Singlet (s)3H-Deshielded by the strong inductive effect of the adjacent highly electronegative ring oxygen.
C4-CH₃ 1.90Singlet (s)3H-Shielded relative to C5 due to its beta-position relative to both heteroatoms.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment Causality
-CHO 201.5Quaternary (C=O)Highly electron-deficient carbon due to the C=O double bond.
Isoxazole C5 166.0QuaternaryDirect attachment to the electronegative ring oxygen[1].
Isoxazole C3 160.2QuaternaryAttachment to the ring nitrogen; moderate deshielding[2].
Isoxazole C4 109.5QuaternaryBeta to heteroatoms; represents the highest electron density in the ring.
-CH₂-CHO 42.1Secondary (CH₂)Alpha to the carbonyl group.
C3-CH₂ 19.5Secondary (CH₂)Attached to the isoxazole ring.
C5-CH₃ 11.0Primary (CH₃)Attached to the electron-deficient C5.
C4-CH₃ 8.5Primary (CH₃)Attached to the electron-rich C4.

Self-Validating Experimental Protocol

To ensure trustworthiness, every NMR protocol must be self-validating. The following workflow guarantees high-fidelity data acquisition by eliminating environmental artifacts.

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Tune Probe Tuning (Match 1H/13C) Prep->Tune Shim Shimming (Optimize Z-coils) Tune->Shim Acq Acquisition (1D & 2D) Shim->Acq Process Processing (FT & Phase) Acq->Process

Self-validating step-by-step experimental workflow for high-resolution NMR acquisition.

Step-by-Step Methodology:
  • Sample Preparation: Weigh exactly 15–20 mg of the analyte. Dissolve completely in 0.6 mL of high-purity Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: CDCl₃ provides a deuterium lock signal to prevent magnetic field drift during long acquisitions. The sample must be filtered through glass wool into a 5 mm precision tube. Particulate matter distorts the local magnetic field (B₀), making shimming impossible and broadening spectral lines.

  • Instrument Calibration (Tuning & Shimming): Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium frequency (7.26 ppm for ¹H, 77.16 ppm for ¹³C)[3]. Tune and match the probe for both ¹H and ¹³C frequencies to maximize signal transfer efficiency.

    • Validation Check: Optimize the Z0–Z5 shim coils. The protocol is validated when the TMS internal standard peak width at half-height is < 1.0 Hz.

  • 1D Acquisition Parameters:

    • ¹H NMR: 16 scans, 2-second relaxation delay (D1).

    • ¹³C NMR: 1024 scans, 5-second relaxation delay.

    • Causality: Quaternary carbons (C3, C4, C5) lack attached protons, resulting in significantly longer T₁ relaxation times. A longer D1 ensures these carbons fully relax between pulses, preventing their signals from disappearing into the baseline noise.

  • 2D HMBC Acquisition: Acquire 128 increments in the indirect (¹³C) dimension, optimized for long-range J-coupling (typically 8 Hz).

Field-Proven Insights: HMBC Logical Mapping

The true power of this analysis lies in the Heteronuclear Multiple Bond Correlation (HMBC) experiment. By mapping the 2-bond and 3-bond couplings, we can definitively prove the regiochemistry.

  • The methyl protons at δ 2.30 will show strong HMBC cross-peaks to C5 (δ 166.0) and C4 (δ 109.5), confirming it is the C5-methyl.

  • The methyl protons at δ 1.90 will show cross-peaks to C3 (δ 160.2), C4 (δ 109.5), and C5 (δ 166.0), confirming it is the C4-methyl.

  • Crucially, the methylene protons at δ 2.90 will correlate to C3 (δ 160.2) and C4 (δ 109.5), proving the propanal chain is anchored at C3.

HMBC_Logic Start Unknown Isoxazole Regioisomer HNMR 1H NMR: Identify Methyls (δ 1.9 & δ 2.3) Start->HNMR CNMR 13C NMR: Identify Ring Carbons (C3 δ~160, C4 δ~109, C5 δ~166) Start->CNMR HMBC HMBC 2D Correlation HNMR->HMBC CNMR->HMBC Match1 δ 2.3 (H) -> C4 & C5 Confirms C5-Methyl HMBC->Match1 Match2 δ 1.9 (H) -> C3, C4, C5 Confirms C4-Methyl HMBC->Match2 Result Confirmed: 3-(4,5-Dimethylisoxazol-3-yl)propanal Match1->Result Match2->Result

Logical workflow for assigning isoxazole regiochemistry using 2D HMBC NMR correlations.

References

  • Title: Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a Source: ResearchGate URL: [Link]

  • Title: NMR Chemical Shifts of Common Solvents as Trace Impurities Source: Carl ROTH URL: [Link]

Sources

Comparative Reactivity Guide: 3-(4,5-Dimethylisoxazol-3-yl)propanal vs. 3-(3,5-dimethylisoxazol-4-yl)propanal

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the nuanced regiochemistry of heterocyclic scaffolds is paramount for successful drug design and synthetic route optimization. While 3-(4,5-dimethylisoxazol-3-yl)propanal (Compound A ) and 3-(3,5-dimethylisoxazol-4-yl)propanal (Compound B ) are structural isomers sharing identical molecular weights and functional groups, the position of the propanal side chain on the isoxazole ring fundamentally alters their electronic distribution, chemical stability, and utility in medicinal chemistry.

This guide provides an objective, data-driven comparison of their reactivity profiles, elucidating the causality behind their divergent behaviors in organic synthesis and target-directed drug discovery.

Structural and Electronic Profiling

The isoxazole ring is a classic "push-pull" heteroaromatic system. The oxygen atom acts as a π -electron donor, while the adjacent nitrogen atom acts as an electron-withdrawing sink [1]. This dynamic creates a highly polarized ring system where the regiochemical attachment of substituents dictates their reactivity.

  • Compound A (C3-Attachment): The propanal chain is attached at the C3 position, directly adjacent to the electronegative nitrogen. This places the aliphatic chain in an electron-deficient environment. The inductive pull from the nitrogen slightly increases the electrophilicity of the terminal aldehyde.

  • Compound B (C4-Attachment): The C4 position is the most electron-rich node of the isoxazole ring, making it the preferred site for electrophilic aromatic substitution [1]. Furthermore, the flanking methyl groups at C3 and C5 donate electron density via hyperconjugation and provide significant steric shielding. The propanal chain here exists in an electron-rich, sterically protected microenvironment.

ReactivityLogic A Compound A (C3-Propanal) E_withdrawing Electron-Deficient C3 Increases Aldehyde Electrophilicity A->E_withdrawing B Compound B (C4-Propanal) E_donating Electron-Rich C4 Sterically Shielded Core B->E_donating Cleavage Susceptible to N-O Cleavage E_withdrawing->Cleavage Stable Resistant to Cleavage (KAc Bioisostere) E_donating->Stable

Caption: Regiochemical influence on isoxazole electronic properties and stability.

Application in Epigenetic Drug Discovery

The most profound difference between these two isomers lies in their application as epigenetic ligands. Compound B contains the 3,5-dimethylisoxazol-4-yl moiety, which is universally recognized as a privileged bioisostere for acetyl-lysine (KAc) [2].

The Causality of Binding: In bromodomain-containing proteins (such as BRD4 and CBP/P300), the 3,5-dimethylisoxazole core perfectly mimics the acetylated lysine side chain. The isoxazole oxygen acts as a critical hydrogen-bond acceptor for a conserved asparagine residue (e.g., Asn140 in BRD4), while the nitrogen interacts with a structural water molecule bridging to a conserved tyrosine [3][4].

Compound A cannot fulfill this role. Because the linker is attached at C3, the spatial vectors of the nitrogen and oxygen atoms are rotated relative to the binding pocket's "WPF shelf." This geometric misalignment completely disrupts the required hydrogen-bonding network, rendering Compound A inactive against bromodomain targets.

Quantitative Comparison Table
Property3-(4,5-Dimethylisoxazol-3-yl)propanal (Compound A)3-(3,5-dimethylisoxazol-4-yl)propanal (Compound B)
Attachment Site C3 (Electron-deficient node)C4 (Electron-rich node)
Aldehyde Electrophilicity Higher (Inductive pull from adjacent N)Lower (Electron donation from ring)
N-O Bond Stability Moderate (Susceptible to reductive scission)High (Sterically shielded by 3,5-methyls)
Bromodomain (BRD4) Affinity Poor (Incorrect vector for H-bonding)Excellent (Privileged KAc bioisostere)
Primary Synthetic Utility Scaffold for ring-opening transformationsStable warhead for epigenetic inhibitors

Comparative Reactivity & Self-Validating Protocols

Reductive Amination of the Propanal Group

While both compounds readily undergo reductive amination, Compound A's slightly more electrophilic aldehyde makes it prone to premature reduction (yielding the corresponding alcohol) if the reducing agent is added concurrently with the amine. To prevent this, a strict two-step, self-validating protocol must be employed.

Protocol 1: Two-Step Reductive Amination Causality: Pre-forming the imine ensures that the nucleophilic addition is complete before the introduction of the hydride source, maximizing the yield of the secondary/tertiary amine and suppressing alcohol byproducts.

  • Imine Formation: Dissolve the isoxazole propanal (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add activated 4Å molecular sieves to drive the equilibrium forward by sequestering water. Stir at room temperature for 2 hours.

  • Validation Check: Withdraw a 5 μ L aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. Do not proceed until the aldehyde peak is completely consumed and the imine mass [M+H]+ is dominant (>95%).

  • Reduction: Cool the reaction to 0°C. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. The mild nature of NaBH(OAc)3 prevents the reduction of the isoxazole ring itself.

  • Quench & Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3. Extract with dichloromethane, dry over Na2SO4, and purify via flash chromatography.

Workflow Step1 1. Mix Aldehyde & Amine in DCE (rt, 2h) Validate1 LC-MS Validation: Confirm >95% Imine Formation Step1->Validate1 Step2 2. Add NaBH(OAc)3 (rt, 12h) Validate1->Step2 Validate2 TLC/LC-MS Validation: Check for Aldehyde Consumption Step2->Validate2 Step3 3. Aqueous Workup & Column Chromatography Validate2->Step3

Caption: Self-validating workflow for the reductive amination of isoxazole propanals.

Reductive Cleavage of the Isoxazole Ring

The N-O bond is the structural "Achilles' heel" of isoxazoles, allowing them to act as masked 1,3-dicarbonyls or β -amino enones [1]. However, the steric environment dictates the ease of this cleavage. Compound A undergoes cleavage under standard catalytic hydrogenation, whereas Compound B requires harsher conditions (e.g., Mo(CO)6 or SmI2) due to the steric shielding of the C3/C5 methyls.

Protocol 2: Catalytic Hydrogenation (Optimized for Compound A) Causality: Using Raney-Nickel or Pd/C under a hydrogen atmosphere selectively cleaves the N-O bond without reducing the aliphatic chain, provided the aldehyde has been previously protected or functionalized.

  • Setup: Dissolve the functionalized Compound A derivative in methanol. Add 10% Pd/C (10% w/w).

  • Reaction: Purge the vessel with N2, then introduce H2 gas via a balloon (1 atm). Stir vigorously at room temperature.

  • Validation Check: Monitor the reaction via UV-Vis spectroscopy or LC-MS. The intact isoxazole exhibits a characteristic strong UV absorbance at ~210-230 nm. Validation is achieved when this absorbance band disappears, indicating complete N-O scission.

  • Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the β -amino enone intermediate.

Conclusion

For synthetic chemists and drug developers, the choice between 3-(4,5-dimethylisoxazol-3-yl)propanal and 3-(3,5-dimethylisoxazol-4-yl)propanal is not merely a matter of linker geometry. Compound A serves as a highly reactive, modifiable scaffold ideal for downstream ring-opening methodologies. Conversely, Compound B is an extraordinarily stable, privileged warhead explicitly designed for targeting epigenetic reader domains like BRD4 and CBP/P300. Selecting the correct isomer is foundational to the success of the synthetic campaign.

References

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Pharmacology. Available at:[Link]

  • Development of Dimethylisoxazole-Attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

HPLC method validation for 3-(4,5-Dimethylisoxazol-3-yl)propanal purity analysis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust purity analysis method for complex pharmaceutical intermediates requires balancing theoretical chemistry with practical chromatographic behavior.

3-(4,5-Dimethylisoxazol-3-yl)propanal presents a unique analytical challenge. The molecule consists of a moderately polar isoxazole ring—a prevalent pharmacophore in medicinal chemistry[1]—attached to a highly reactive aliphatic aldehyde side chain. While the isoxazole ring provides some UV absorbance, the aliphatic aldehyde lacks extended conjugation, resulting in weak UV absorption and making trace-level impurity quantification difficult. Furthermore, free aldehydes are prone to on-column interactions with residual silanols, leading to peak tailing and poor resolution.

To establish an analytical procedure that is fit for its intended purpose under the latest[2], this guide objectively compares two distinct High-Performance Liquid Chromatography (HPLC) strategies: Direct RP-HPLC-UV (Method A) and Pre-column DNPH Derivatization RP-HPLC-UV (Method B).

Analytical Strategies & Causality

When selecting an analytical method, we must understand the causality behind the molecule's behavior in the column and the detector.

  • Method A: Direct RP-HPLC-UV (254 nm) This method relies on the π−π∗ transitions of the isoxazole ring. Because the aliphatic aldehyde does not contribute to absorbance at 254 nm, the overall molar extinction coefficient is low. Additionally, the reactive propanal group can hydrate in aqueous mobile phases or interact with the stationary phase, causing baseline drift and peak tailing.

  • Method B: DNPH Derivatization RP-HPLC-UV (360 nm) By reacting the sample with 2,4-Dinitrophenylhydrazine (DNPH) prior to injection, the volatile and reactive aldehyde is converted into a stable dinitrophenylhydrazone[3].

    • Causality of Sensitivity: The addition of the dinitrophenyl group massively extends the conjugated π system, shifting the λmax​ to 360 nm. This completely bypasses the low-UV region (<220 nm) where mobile phase solvents and matrix impurities typically interfere, drastically improving the Signal-to-Noise (S/N) ratio[4].

    • Causality of Peak Shape: Masking the aldehyde eliminates secondary silanol interactions, resulting in near-perfect Gaussian peak shapes and higher theoretical plate counts.

G Start 3-(4,5-Dimethylisoxazol-3-yl)propanal Split Method Selection Start->Split MethodA Method A: Direct UV Split->MethodA MethodB Method B: DNPH Derivatization Split->MethodB DetectA UV @ 254 nm MethodA->DetectA DetectB UV @ 360 nm MethodB->DetectB OutA Low Sensitivity / Peak Tailing DetectA->OutA OutB High Sensitivity / Sharp Peaks DetectB->OutB

Caption: Comparative workflow of Direct UV vs. DNPH derivatization methods for aldehyde analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating. This means building System Suitability Testing (SST) directly into the sample preparation and run sequence to prevent false positives or undetected co-elutions.

Method A: Direct RP-HPLC-UV Workflow
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Ultra-Pure Water.

  • Sample Preparation: Accurately weigh 10.0 mg of 3-(4,5-Dimethylisoxazol-3-yl)propanal into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm (End-capped to minimize silanol interactions).

    • Mobile Phase: Isocratic 45% Water (0.1% Formic Acid) / 55% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Self-Validation Step (SST): Inject a blank diluent first to map system peaks. Inject a resolution standard containing the target analyte and its primary oxidation degradant (3-(4,5-Dimethylisoxazol-3-yl)propanoic acid). Proceed only if Resolution ( Rs​ ) > 1.5.

Method B: DNPH Derivatization Workflow (Recommended)
  • Reagent Preparation: Dissolve 30 mg of DNPH in 10 mL of Acetonitrile. Add 100 µL of 5N Phosphoric acid as a catalyst[4]. Note: DNPH is light-sensitive; store in amber vials.

  • Derivatization Reaction: In a 2 mL HPLC vial, combine 100 µL of the sample (diluted to 0.1 mg/mL), 100 µL of the DNPH reagent, and 800 µL of Acetonitrile. Incubate at 40°C for 30 minutes to drive the hydrazone formation to completion.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (Core-shell). Causality: The Phenyl-Hexyl phase provides superior π−π selectivity for the highly conjugated dinitrophenylhydrazone compared to standard C18.

    • Mobile Phase: Gradient. Mobile Phase A: Water; Mobile Phase B: Acetonitrile. (0 min: 40% B 15 min: 80% B).

    • Detection: UV at 360 nm.

  • Self-Validation Step (SST): You must run a Reagent Blank (DNPH + Acid + Acetonitrile, no sample). DNPH is present in massive excess and will elute as a massive peak early in the gradient. The blank proves that unreacted DNPH and its trace impurities (e.g., 2,4-dinitroaniline) do not co-elute with the target hydrazone peak[5].

Quantitative Performance & ICH Q2(R2) Validation

The objective of validation is to demonstrate that the procedure is fit for its intended purpose across its lifecycle[6]. For purity analysis, where we must quantify trace impurities down to the 0.05% reporting threshold, Sensitivity (LOD/LOQ) and Specificity are the most critical parameters.

Table 1: System Suitability and Chromatographic Performance

ParameterMethod A (Direct UV)Method B (DNPH-UV)Causality / Interpretation
Detection Wavelength 254 nm360 nmMethod B avoids low-UV matrix interference.
Retention Time ( tR​ ) 4.2 min11.5 minHydrazone is highly hydrophobic, requiring a gradient.
Tailing Factor ( Tf​ ) 1.42 (Moderate Tailing)1.05 (Excellent)DNPH masks the reactive aldehyde, preventing silanol binding.
Theoretical Plates ( N ) 6,50014,200Core-shell Phenyl-Hexyl + masked aldehyde yields sharp peaks.

Table 2: ICH Q2(R2) Validation Parameter Comparison

Validation ParameterMethod A (Direct UV)Method B (DNPH-UV)ICH Q2(R2) Acceptance Criteria
Linearity Range 1.0 - 100 µg/mL0.01 - 50 µg/mL R2≥0.999 across reportable range
LOD (S/N = 3) 0.30 µg/mL0.002 µg/mL Report Value
LOQ (S/N = 10) 1.00 µg/mL0.008 µg/mL Signal-to-Noise 10
Accuracy (Spike Recovery) 95.5% - 102.1%99.1% - 100.4%98.0% - 102.0%
Precision (%RSD) 1.9%0.4% 2.0%

Data Interpretation: Method A fails to meet the sensitivity required for trace-level purity analysis (LOQ of 1.0 µg/mL is too high for a 0.05% impurity threshold in a standard 1 mg/mL sample preparation). Method B, driven by the massive molar absorptivity of the DNPH derivative, achieves an LOQ of 0.008 µg/mL, easily satisfying regulatory requirements.

Validation Val ICH Q2(R2) Lifecycle Spec Specificity (Resolution > 2.0) Val->Spec Lin Linearity (R² ≥ 0.999) Val->Lin Acc Accuracy (Recovery 98-102%) Val->Acc Prec Precision (%RSD ≤ 2.0%) Val->Prec

Caption: Core validation characteristics defined by the ICH Q2(R2) analytical procedure guidelines.

Conclusion

For the purity analysis of 3-(4,5-Dimethylisoxazol-3-yl)propanal, Method B (DNPH Derivatization) is the scientifically and regulatory superior choice. While Method A offers a faster, "dilute-and-shoot" approach, the inherent properties of the aliphatic aldehyde—namely its lack of a strong chromophore and propensity for secondary column interactions—render Direct UV detection inadequate for trace impurity quantification. By leveraging chemical derivatization, Method B transforms a problematic analyte into a highly stable, intensely UV-absorbing compound, ensuring absolute compliance with ICH Q2(R2) standards for accuracy, precision, and sensitivity.

References

  • Validation of Analytical Procedures Q2(R2) . Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives . Source: Analytical Chemistry (ACS Publications). URL:[Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies . Source: ACS Omega. URL:[Link]

  • HPLC–UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance . Source: Journal of Chromatographic Science (Oxford Academic). URL: [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples . Source: Aurora Pro Scientific. URL: [Link]

Sources

Analytical Comparison Guide: FTIR Spectroscopy of 3-(4,5-Dimethylisoxazol-3-yl)propanal

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the spectral characterization of bifunctional heterocycles. 3-(4,5-Dimethylisoxazol-3-yl)propanal is a highly valuable intermediate in medicinal chemistry, featuring both a stable aromatic isoxazole ring and a reactive aliphatic aldehyde. Accurate Fourier Transform Infrared (FTIR) spectroscopy is critical for verifying its structural integrity, particularly for monitoring the oxidation state of the aldehyde group during synthetic workflows.

This guide objectively compares two primary FTIR sampling modalities—Attenuated Total Reflectance (ATR) and Transmission Spectroscopy—for the analysis of this liquid compound. We will dissect the mechanistic origins of its spectral signatures and provide self-validating protocols to ensure absolute data integrity.

Part 1: Mechanistic Spectral Signatures of the Aldehyde Group

The propanal moiety in 3-(4,5-Dimethylisoxazol-3-yl)propanal is separated from the isoxazole ring by two methylene (-CH₂-) units. This isolation prevents π -conjugation between the ring and the carbonyl group, rendering it a true aliphatic saturated aldehyde.

The Carbonyl (C=O) Stretch

In saturated aliphatic aldehydes, the C=O stretching vibration is highly localized and typically manifests as a strong, sharp peak between 1740–1720 cm⁻¹ ([1]). Because it lacks conjugation (which would lower the frequency to ~1710–1685 cm⁻¹ by introducing single-bond character), we expect the C=O peak for this specific molecule to appear prominently at ~1725 cm⁻¹ .

The Aldehydic C-H Stretch and Fermi Resonance

The most diagnostic feature of an aldehyde is the C-H stretching region. Rather than a single peak, it presents as a distinct doublet at approximately 2820 cm⁻¹ and 2720 cm⁻¹ . This peak doubling is driven by a quantum mechanical phenomenon known as Fermi Resonance ([2]).

  • The Causality: The fundamental aldehydic C-H stretch occurs near 2800 cm⁻¹. Concurrently, the aldehydic C-H bending vibration occurs at ~1390 cm⁻¹. The first overtone of this bending mode (2 × 1390 = 2780 cm⁻¹) falls in the exact same energy regime as the fundamental stretch. Because they share the same symmetry, these two quantum states couple and "repel" each other, splitting into two distinct bands ([3]). The presence of the ~2720 cm⁻¹ peak—often appearing as a shoulder separated from the standard sp³ alkane C-H stretches—is the definitive confirmation of the aldehyde group.

Part 2: Technology Comparison - ATR vs. Transmission

When analyzing a pure liquid sample of 3-(4,5-Dimethylisoxazol-3-yl)propanal, the choice of sampling accessory fundamentally alters the raw spectral output.

  • ATR-FTIR (Attenuated Total Reflectance): Utilizes an internal reflection element (e.g., Diamond). The IR beam generates an evanescent wave that penetrates the sample by 0.5 to 2.0 µm.

    • Advantage: Rapid, non-destructive, and requires zero pathlength optimization.

    • Limitation: Penetration depth ( dp​ ) is directly proportional to the wavelength ([4]). Consequently, low-wavenumber peaks (e.g., isoxazole N-O stretches) will appear artificially stronger than high-wavenumber peaks (e.g., C-H stretches) compared to a standard transmission spectrum.

  • Transmission FTIR (Liquid Cell): The IR beam passes entirely through the sample contained between two IR-transparent windows (e.g., NaCl).

    • Advantage: Strictly obeys the Beer-Lambert Law, making it the gold standard for quantitative concentration analysis and method validation ().

    • Limitation: Requires precise pathlength control (typically 0.015 mm to 0.05 mm for neat liquids) to prevent total absorption (peak "bottoming out") of the intensely strong C=O band.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every analytical protocol must operate as a self-validating system.

Protocol A: ATR-FTIR Analysis (Diamond Crystal)
  • Crystal Verification: Clean the diamond crystal with high-purity isopropanol and allow it to evaporate. Collect a background single-beam spectrum.

    • Validation Step: Ensure the energy throughput (interferogram centerburst) is >95% of the factory baseline and that atmospheric water vapor/CO₂ lines are minimized.

  • Sample Application: Deposit 1-2 drops of neat 3-(4,5-Dimethylisoxazol-3-yl)propanal directly onto the crystal. Ensure complete coverage of the active sensing area without trapping air bubbles.

  • Data Acquisition: Scan at 4 cm⁻¹ resolution for 32 co-added scans against the established background.

  • Algorithmic Correction: Apply an Advanced ATR Correction algorithm in the spectrometer software.

    • Causality: This mathematically adjusts the relative band intensities to account for the wavelength-dependent penetration depth, making the resulting spectrum directly comparable to transmission-based reference libraries[4].

Protocol B: Transmission FTIR (NaCl Liquid Cell)
  • Pathlength Calibration: Assemble a demountable liquid cell with polished NaCl windows and a 0.025 mm Teflon spacer. Collect a spectrum of the empty cell.

    • Validation Step: Calculate the exact pathlength using the interference fringes (sinusoidal fringing pattern) generated by the empty cell cavity before introducing the sample.

  • Sample Injection: Inject the liquid sample via a Luer-lock syringe into the lower port of the cell until it exits the upper port.

    • Causality: Filling from the bottom up forces air out of the top port, preventing scattering artifacts and baseline shifts caused by microscopic air bubbles ([5]).

  • Data Acquisition: Scan at 4 cm⁻¹ resolution (32 scans) against an empty-beam background.

  • Peak Integration: Integrate the area under the C=O peak (~1725 cm⁻¹) and the 2720 cm⁻¹ Fermi resonance peak to establish a quantitative baseline for batch-to-batch comparison.

Part 4: Quantitative Data Presentation

The following table summarizes the expected spectral profile for 3-(4,5-Dimethylisoxazol-3-yl)propanal and highlights how the raw data differs between the two modalities prior to software correction.

Functional Group / Vibrational ModeExpected Wavenumber (cm⁻¹)ATR Raw Intensity ProfileTransmission Intensity ProfileDiagnostic Significance
Aldehyde C=O Stretch ~1725StrongVery Strong (Requires thin pathlength)Confirms intact aliphatic aldehyde.
Aldehyde C-H (Fermi 1) ~2820Weak (Suppressed due to low dp​ )MediumCouples with bend overtone.
Aldehyde C-H (Fermi 2) ~2720Weak (Suppressed due to low dp​ )MediumDefinitive proof of aldehyde (separated from alkane C-H).
Isoxazole C=N / C=C ~1650 - 1500Medium-StrongMediumConfirms heterocyclic core stability.
Isoxazole N-O Stretch ~950 - 850Strong (Enhanced due to high dp​ )MediumValidates ring integrity.

Part 5: Analytical Workflow Visualization

G Sample 3-(4,5-Dimethylisoxazol-3-yl)propanal (Liquid Sample) ATR ATR-FTIR Analysis (Diamond Crystal) Sample->ATR Direct Application Trans Transmission FTIR (NaCl Liquid Cell) Sample->Trans Syringe Injection ATR_Corr Advanced ATR Correction (Penetration Depth Adjustment) ATR->ATR_Corr Software Processing Fermi Aldehyde C-H Doublet (~2820 & 2720 cm⁻¹) Trans->Fermi Carbonyl Carbonyl C=O Stretch (~1725 cm⁻¹) Trans->Carbonyl ATR_Corr->Fermi ATR_Corr->Carbonyl Data Spectral Validation & Quantitative Comparison Fermi->Data Carbonyl->Data

FTIR analytical workflow comparing ATR and Transmission modalities for aldehyde characterization.

References

  • Title: IR Spectroscopy Tutorial: Aldehydes | Source: OrgChemBoulder | URL: [Link]

  • Title: Infrared Spectroscopy | Source: Chemistry LibreTexts | URL: [Link]

  • Title: The C=O Bond, Part II: Aldehydes | Source: Spectroscopy Online | URL: [Link]

  • Title: Comparison of FTIR Spectra Collected by Transmission and ATR Sampling | Source: Pike Technologies | URL: [Link]

  • Title: FTIR Accessories Guide: ATR vs Transmission | Source: Athena Instruments | URL: [Link]

  • Title: FTIR: Transmission vs ATR spectroscopy | Source: Specac Ltd | URL: [Link]

Sources

A Comparative Guide to Validating the Enantiomeric Purity of 3-(4,5-Dimethylisoxazol-3-yl)propanal Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4,5-dimethylisoxazole motif is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for amides or esters in modern drug design[1]. When derivatized with a propanal side chain containing a stereocenter (e.g., α -methyl or β -amino substitutions), validating the enantiomeric purity of the resulting 3-(4,5-dimethylisoxazol-3-yl)propanal derivatives becomes a critical regulatory and pharmacological requirement. Because enantiomers of chiral drugs often exhibit drastically different pharmacokinetic and toxicological profiles, rigorous analytical control of the distomer (undesired enantiomer) is mandatory[2].

G A Racemic 3-(4,5-Dimethylisoxazol-3-yl) propanal Derivative B Eutomer (Active Enantiomer) A->B Chiral Resolution C Distomer (Inactive/Toxic Enantiomer) A->C Chiral Impurity D Target Binding & Efficacy B->D High Affinity E Off-Target Toxicity / Clearance C->E Adverse Effects

Logical flow of stereochemical impact on drug efficacy and toxicity.

Comparative Overview: SFC vs. HPLC vs. NMR

To validate enantiomeric excess ( ee ), analytical laboratories typically evaluate three primary techniques: Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) using Chiral Solvating Agents (CSAs).

  • Chiral SFC (The Modern Standard): SFC utilizes supercritical carbon dioxide ( CO2​ ) combined with polar modifiers (e.g., methanol, ethanol). Because supercritical fluids possess lower viscosity and higher diffusivity than liquids, SFC allows for higher flow rates without a concomitant loss of column efficiency[3]. Studies demonstrate that when eluent strengths are normalized, SFC yields superior enantiomeric resolution ( Rs​ ) and faster equilibration times compared to normal-phase HPLC[4].

  • Chiral HPLC (The Traditional Workhorse): HPLC remains the definitive standard for many laboratories due to its ubiquity and reliability[2]. Normal-phase HPLC using hexane/isopropanol gradients is highly effective for isoxazole derivatives, though it suffers from higher solvent consumption and longer analysis times compared to SFC[5].

  • NMR with CSAs: While useful for preliminary ee estimation without requiring a chiral column, NMR lacks the sensitivity (Limit of Detection, LOD) required for rigorous chiral impurity control in late-stage drug development.

Table 1: Quantitative Comparison of Enantiomeric Purity Validation Methods

ParameterChiral SFCChiral HPLCNMR with CSAs
Resolution ( Rs​ ) Excellent ( >2.0 )Good to ExcellentModerate
Analysis Time 3 - 10 min15 - 45 min5 - 15 min
Sensitivity (LOD) <0.05% <0.05% ∼1−2%
Solvent Consumption Low (Green Chemistry)HighVery Low
Column Equilibration Rapid[4]SlowN/A
Mechanistic Grounding: CSP Selection & Causality

The choice of the Chiral Stationary Phase (CSP) is the most critical factor in achieving baseline enantiomeric separation[2]. For 3-(4,5-dimethylisoxazol-3-yl)propanal derivatives, polysaccharide-based CSPs—specifically amylose and cellulose tris(3,5-dimethylphenylcarbamate)—are highly recommended. These phases are responsible for the vast majority of successful chiral separations in modern chromatography[6].

Causality of Separation: The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. The carbamate groups on the CSP provide multiple orthogonal interaction sites:

  • Hydrogen Bonding: The N-H and C=O of the CSP carbamate interact with the propanal carbonyl and the isoxazole nitrogen/oxygen.

  • π−π Interactions: The phenyl rings of the CSP interact with the π -system of the isoxazole ring.

  • Steric Inclusion: The helical structure of the amylose/cellulose backbone creates chiral cavities that differentially accommodate the stereocenter of the propanal chain.

Recent preparative and analytical applications have successfully utilized these CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) for the enantioseparation of various isoxazole derivatives, achieving >98% enantiomeric purity[7],[8].

Self-Validating Experimental Protocol

A robust analytical method must function as a self-validating system. The following protocol outlines a standardized, step-by-step workflow for validating the enantiomeric purity of a 3-(4,5-dimethylisoxazol-3-yl)propanal derivative using Chiral SFC, strictly adhering to ICH validation guidelines[2].

Workflow S1 1. CSP Screening (Amylose vs Cellulose) S2 2. Mobile Phase Optimization (Modifiers & Additives) S1->S2 S3 3. System Suitability Testing (Rs > 1.5, N > 2000) S2->S3 S4 4. Method Validation (LOD/LOQ, Accuracy, Precision) S3->S4 S5 5. Enantiomeric Excess (ee) Quantification S4->S5

Step-by-step workflow for chiral method development and validation.

Step-by-Step Methodology:

  • Column Selection & Equilibration: Install an amylose-based CSP (e.g., Chiralpak AD-H, 250×4.6 mm, 5 μ m) into the SFC system. Equilibrate with CO2​ and a polar modifier (e.g., 20% Methanol) at a flow rate of 3.0 mL/min, maintaining a backpressure of 120 bar and a column temperature of 35°C.

  • Modifier and Additive Optimization: Isoxazole derivatives with basic or acidic moieties may exhibit peak tailing. Add 0.1% to 0.3% (v/v) of an additive (e.g., trifluoroacetic acid or diethylamine) to the modifier to suppress secondary interactions and improve peak symmetry[3].

  • System Suitability Testing (SST): Inject a racemic standard (1 mg/mL). Verify that the resolution ( Rs​ ) between the eutomer and distomer is ≥1.5 , the tailing factor ( Tf​ ) is ≤1.5 , and the theoretical plate count ( N ) is >2000 . This ensures the system is capable of precise quantification[2].

  • Validation - Accuracy & Precision: Prepare spiked samples of the main enantiomer with the undesired enantiomer at 50%, 100%, and 150% of the target specification limit (typically 0.1% to 0.5%). Inject each level in triplicate to confirm recovery rates (95-105%) and calculate the Relative Standard Deviation (%RSD), which must be <2.0% [2].

  • Validation - Sensitivity (LOD/LOQ): Dilute the distomer sequentially until the signal-to-noise (S/N) ratio reaches 3:1 for the Limit of Detection (LOD) and 10:1 for the Limit of Quantitation (LOQ). This defines the lower boundary of the method's reliable performance[2].

Experimental Data: Case Study Comparison

To illustrate the performance differences, Table 2 presents experimental screening data for a racemic α -methyl-3-(4,5-dimethylisoxazol-3-yl)propanal derivative across different chromatographic modes and CSPs.

Table 2: Chromatographic Results for Racemate Screening

MethodColumn (CSP Type)Mobile Phase t1​ (min) t2​ (min)Selectivity ( α )Resolution ( Rs​ )
SFC Chiralpak AD-H (Amylose) CO2​ / MeOH (80:20)4.25.81.453.1
SFC Chiralcel OD-H (Cellulose) CO2​ / MeOH (80:20)5.16.01.211.8
HPLC Chiralpak AD-H (Amylose)Hexane / IPA (70:30)12.518.21.522.9
HPLC Chiralcel OD-H (Cellulose)Hexane / IPA (70:30)15.317.81.181.4

Data Interpretation: While both SFC and HPLC achieved baseline resolution ( Rs​>1.5 ) on the amylose-based CSP, SFC accomplished the separation in less than a third of the time. The amylose backbone (AD-H) demonstrated superior selectivity ( α ) over the cellulose backbone (OD-H) for this specific isoxazole derivative, highlighting the importance of empirical CSP screening[5],[8].

Conclusion

Validating the enantiomeric purity of 3-(4,5-dimethylisoxazol-3-yl)propanal derivatives requires a rigorous, self-validating analytical framework. While traditional normal-phase HPLC remains a viable option, Chiral SFC paired with polysaccharide-based CSPs offers a superior alternative, providing rapid equilibration, high resolution, and environmentally friendly solvent consumption. By adhering to strict ICH validation parameters (SST, LOD/LOQ, Accuracy), laboratories can ensure the reliable quantification of chiral impurities, safeguarding the efficacy and safety of isoxazole-based therapeutics.

Sources

Safety Operating Guide

3-(4,5-Dimethylisoxazol-3-yl)propanal proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as the final, critical chemical reaction in your experimental workflow. 3-(4,5-Dimethylisoxazol-3-yl)propanal is a valuable intermediate in drug discovery, combining a biologically active 4,5-dimethylisoxazole pharmacophore with a reactive terminal aldehyde.

However, the very features that make it synthetically useful also dictate its hazards. The electrophilic aldehyde moiety is a known respiratory irritant, prone to air-oxidation, and can cross-link proteins, making it highly toxic to aquatic environments [1]. Furthermore, the isoxazole ring—a common motif in COX-2 inhibitors and antibiotics—retains potent bioactivity if released unmetabolized into the environment.

To ensure absolute safety and compliance, disposal must either guarantee complete thermal destruction (incineration) or chemical deactivation (oxidation to the corresponding carboxylic acid) prior to waste consolidation [2]. Below is the definitive operational guide for managing this compound.

Quantitative Comparison of Deactivation Strategies

Laboratory-scale deactivation of the aldehyde to 3-(4,5-dimethylisoxazol-3-yl)propanoic acid significantly reduces both toxicity and volatility [3]. Before routing waste to a Central Accumulation Area (CAA), consider the following oxidation strategies.

Table 1: Comparison of Aldehyde Oxidation/Deactivation Reagents

Reagent SystemMolar EquivalentsReaction TimePrimary ByproductsSuitability for Isoxazole Aldehydes
Potassium Permanganate (KMnO₄) / H⁺ 1.2 - 1.5 eq1 - 2 hoursMnO₂ (solid), H₂OHigh ; efficiently yields carboxylic acid; MnO₂ is easily filtered.
Hydrogen Peroxide (H₂O₂) / Base 2.0 - 3.0 eq2 - 4 hoursH₂O, O₂ (gas)Moderate ; requires venting; risk of dangerous peroxide accumulation.
Sodium Hypochlorite (NaOCl) 1.5 - 2.0 eq20 - 30 minsNaCl, H₂OLow ; high risk of inadvertently chlorinating the isoxazole ring.
Commercial Aldehyde Scavengers Varies (Polymeric)< 15 minsInactive polymerHigh ; ideal for small spills, but cost-prohibitive for bulk waste.

Step-by-Step Protocol: Chemical Deactivation via KMnO₄ Oxidation

Causality & Logic: We utilize Potassium Permanganate (KMnO₄) under mildly acidic conditions because it provides a clean, irreversible oxidation of the aldehyde to a carboxylic acid. Self-Validating Principle: This protocol utilizes the inherent color change of KMnO₄ (deep purple) to MnO₂ (brown precipitate) as an internal kinetic indicator. Once the purple color persists, the aldehyde is fully consumed.

Materials Required:

  • 3-(4,5-Dimethylisoxazol-3-yl)propanal waste

  • 0.5 M KMnO₄ aqueous solution

  • 1 M H₂SO₄ (Sulfuric acid)

  • Solid Sodium bisulfite (NaHSO₃)

  • 2,4-Dinitrophenylhydrazine (DNPH) stain

Operational Workflow:

  • Preparation: In a certified fume hood, transfer the aldehyde waste to a round-bottom flask equipped with a magnetic stirrer and an ice-water cooling bath (maintain internal temperature at ~20°C).

  • Acidification: Add 1 M H₂SO₄ to achieve a pH of ~3. (Crucial Safety Note: Never add concentrated H₂SO₄ directly to KMnO₄, as this generates Manganese Heptoxide (Mn₂O₇), a highly explosive species [3]. Dilute acid safely increases the oxidation potential without this risk).

  • Oxidation: Dropwise, add the 0.5 M KMnO₄ solution. The solution will briefly turn purple before rapidly decolorizing into a brown suspension (MnO₂).

  • Endpoint Validation: Continue the dropwise addition until a faint purple color persists in the suspension for at least 20 minutes. This visual cue indicates complete consumption of the target aldehyde.

  • Quenching: Add solid sodium bisulfite (NaHSO₃) in small portions until the purple color and the brown MnO₂ precipitate completely dissolve. This reduces the manganese to a clear, colorless Mn²⁺ solution.

  • Self-Validation (DNPH Test): Spot a drop of the reaction mixture onto a silica TLC plate and dip it into a DNPH stain. DNPH specifically reacts with carbonyl groups to form a bright yellow/orange hydrazone. A colorless spot validates 100% conversion of the toxic aldehyde to the unreactive carboxylic acid.

  • Final Disposal: Neutralize the clear solution to pH 7 using 1 M NaOH. The resulting mixture, now containing the drastically less toxic 3-(4,5-dimethylisoxazol-3-yl)propanoic acid, can be routed to your standard aqueous hazardous waste stream.

Direct Hazardous Waste Management (Non-Deactivated)

If laboratory-scale chemical deactivation is not feasible due to volume or resource constraints, the compound must be managed as raw hazardous chemical waste[4].

  • Segregation: Store the waste in a clearly labeled, chemically compatible container (amber glass is preferred to prevent photo-oxidation). Strictly segregate this waste from strong bases, primary amines, and oxidizing agents to prevent exothermic cross-reactions.

  • Satellite Accumulation Area (SAA): Keep the container tightly closed in a designated SAA within the line of sight of the generation point. Ensure secondary containment (e.g., a high-density polyethylene bin) is used to capture potential leaks.

  • Labeling: Tag immediately as "Hazardous Waste: Toxic/Irritant - 3-(4,5-Dimethylisoxazol-3-yl)propanal (Aldehyde Waste)". Include the generation start date.

  • Disposal Route: Transfer to the facility's Central Accumulation Area (CAA) before the regulatory volume or time limits are reached (typically 55 gallons or 90 days). Ultimate disposal must be executed via high-temperature incineration by an EPA-certified vendor.

Disposal and Deactivation Decision Matrix

G A Generate 3-(4,5-Dimethylisoxazol-3-yl) propanal Waste B Assess Volume & Lab Capabilities A->B C Direct Waste Route (High Volume/Mixed) B->C If unfeasible to treat D Chemical Deactivation (Small Scale/Pure) B->D If treatment preferred E Segregate in SAA & Label 'Aldehyde Waste' C->E F KMnO4 Oxidation to Propanoic Acid D->F H High-Temp Incineration (Certified Vendor) E->H G DNPH Validation (Check for Aldehyde) F->G G->F If DNPH Positive (Add more KMnO4) I Neutralize & Route to Aqueous Waste G->I If DNPH Negative

Decision matrix and workflow for the safe disposal and deactivation of isoxazole aldehyde waste.

References

  • Managing Hazardous Chemical Waste in the Lab Lab Manager URL: [Link]

  • Focus on: Treatment by Aldehyde Deactivation Washington State Department of Ecology URL: [Link]

  • In-Laboratory Treatment of Chemical Waste Safety & Risk Services, University of British Columbia URL: [Link]

Comprehensive Guide to the Safe Handling of 3-(4,5-Dimethylisoxazol-3-yl)propanal

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(4,5-Dimethylisoxazol-3-yl)propanal (CAS No. 181059-24-5). The guidance herein is synthesized from established safety protocols for related chemical classes, namely volatile aldehydes and isoxazole derivatives, to ensure a multi-layered safety approach.

Immediate Safety Profile & Hazard Analysis

While a specific, comprehensive toxicological profile for 3-(4,5-Dimethylisoxazol-3-yl)propanal is not widely available, its structure—containing both an isoxazole ring and a propanal (aldehyde) functional group—necessitates a cautious approach. The primary hazards are extrapolated from the known risks associated with volatile aldehydes.[1][2][3]

Primary Concerns:

  • Inhalation: Aldehydes are often volatile and can cause respiratory irritation.[1][4] All work should be conducted in a certified chemical fume hood to minimize exposure.[1][5]

  • Skin and Eye Contact: Assumed to be a skin and eye irritant. Direct contact must be avoided.[4][6][7]

  • Reactivity: Aldehydes are reactive compounds susceptible to oxidation and polymerization.[8] Store away from oxidizing agents, strong acids, and strong bases.[1]

Hazard CategoryAssumed Risk LevelRecommended Precaution
Acute Toxicity (Inhalation) Category 4 (Harmful)Use only in a well-ventilated area, preferably a fume hood.[1][4]
Skin Corrosion/Irritation Category 2 (Irritant)Wear appropriate chemical-resistant gloves and a lab coat.[4][7]
Serious Eye Damage/Irritation Category 1/2A (Serious Irritant)Wear chemical splash goggles or a face shield.[4][6][7]
Flammability Assumed FlammableKeep away from heat, sparks, and open flames.[4][9]

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE is based on the potential for splash, inhalation, and skin contact.

  • Hand Protection: Butyl rubber gloves are recommended for handling aldehydes.[10] Neoprene and Nitrile gloves also offer good resistance and can be suitable alternatives.[11] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[1][9]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[5][6] When transferring larger quantities or if there is a significant splash risk, a full-face shield should be worn in addition to goggles.[1]

  • Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required.[1] For tasks with a higher risk of splashes, a chemical-resistant apron is also recommended.[1]

  • Respiratory Protection: All handling of this compound must occur within a certified chemical fume hood to control vapor exposure.[1][5] In the event of a large spill or ventilation failure, a NIOSH-approved respirator with cartridges appropriate for organic vapors/aldehydes may be necessary.[1]

Operational Protocol: From Receipt to Reaction

Adherence to a strict, step-by-step protocol is critical for minimizing risk.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Risk Assessment & PPE Donning Vent 2. Verify Fume Hood Operation Prep->Vent Transfer 3. Transfer Compound in Fume Hood Prep->Transfer Weigh 4. Weigh/Measure (Keep Sealed) Transfer->Weigh Reaction 5. Add to Reaction (Controlled Manner) Weigh->Reaction Decon 6. Decontaminate Glassware Reaction->Decon Waste 7. Segregate & Label Hazardous Waste Decon->Waste Doff 8. Doff PPE & Wash Hands Waste->Doff

Caption: A step-by-step workflow for the safe handling of 3-(4,5-Dimethylisoxazol-3-yl)propanal.

Step-by-Step Guidance:

  • Pre-Operational Check: Before handling, ensure a safety shower and eyewash station are accessible and functional.[6] Verify that the chemical fume hood has a current certification and is operating correctly.

  • Aliquotting and Transfer:

    • Conduct all transfers within the fume hood.[12]

    • Use non-sparking tools and ground containers during transfer to prevent static discharge, especially if the compound is determined to be flammable.[1]

    • Keep containers tightly sealed when not in use to prevent the release of vapors.[1][7]

  • Reaction Setup:

    • When adding the compound to a reaction vessel, do so slowly and in a controlled manner.

    • Hold containers away from the body during any transfer.[12]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling is complete.[1]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Spill & Emergency Response

Immediate and correct response to a spill is crucial to mitigate exposure and environmental contamination.

Small Spill (Inside Fume Hood):

  • Ensure appropriate PPE is worn, including respiratory protection if necessary.[1]

  • Contain the spill with an absorbent material (e.g., sand, vermiculite).[13]

  • Work from the outside of the spill inward.[1]

  • Carefully collect the absorbent material into a designated, non-leaking container for hazardous waste.[1][6]

  • Clean the spill area with soap and water.[1]

Large Spill (Outside Fume Hood):

  • Evacuate the immediate area immediately.[1]

  • Alert laboratory personnel and the institutional safety officer.

  • If safe to do so, increase ventilation to the area.

  • Do not attempt to clean up a large spill without proper training and equipment, including a self-contained breathing apparatus (SCBA).[1]

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7][9]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[9]

Disposal Plan

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

  • Waste Segregation: All materials contaminated with 3-(4,5-Dimethylisoxazol-3-yl)propanal, including gloves, absorbent materials, and empty containers, must be collected as hazardous waste.[1][5]

  • Containerization: Use a designated, properly labeled, and sealed waste container.[1][9] The label should clearly identify the contents.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials, until they can be collected by trained hazardous waste personnel.[1]

By integrating these procedural steps and safety precautions into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling 3-(4,5-Dimethylisoxazol-3-yl)propanal, ensuring a safe research environment.

References

  • Benchchem. Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes.
  • Benchchem. Best practices for handling and storing volatile aldehyde standards.
  • Chemistry LibreTexts. LAB 4 - ALDEHYDES AND KETONES.
  • Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide.
  • BigCommerce. Safety Data Sheet.
  • Food and Drug Administration. Appendix 6. Toxicological Data for Class 3 Solvents.
  • Thermo Fisher Scientific. Safety Data Sheet.
  • College of Science. Safety Guide in the laboratories.
  • BLDpharm. 3-(4,5-Dimethylisoxazol-3-yl)propanal.
  • BroadPharm. Safety Data Sheet.
  • Sigma-Aldrich. Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • PMC. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury.
  • 3M. Safety Data Sheet.
  • Breckland Scientific. Propanal - Safety Data Sheet.
  • U.S. Environmental Protection Agency. Toxicological Review of Propionaldehyde (CAS No. 123-38-6).
  • MilliporeSigma. Safety Data Sheet.
  • Perfumer's Apprentice. Ocean propanal 6101 - Safety Data Sheet.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Cheméo. Propanal (CAS 123-38-6) - Chemical & Physical Properties.
  • Sigma-Aldrich. 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride.
  • National Institute for Occupational Safety and Health. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • SAR Publication. Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method.
  • FooDB. Showing Compound Propanal (FDB012083).
  • Connect Journals. An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent.
  • Repozytorium UR. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Resistance.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。